Gantofiban
Description
Propriétés
Formule moléculaire |
C21H29N5O6 |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
ethyl 2-[4-[[(5R)-3-[4-[(Z)-N'-methoxycarbonylcarbamimidoyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate |
InChI |
InChI=1S/C21H29N5O6/c1-3-31-18(27)14-25-10-8-24(9-11-25)12-17-13-26(21(29)32-17)16-6-4-15(5-7-16)19(22)23-20(28)30-2/h4-7,17H,3,8-14H2,1-2H3,(H2,22,23,28)/t17-/m1/s1 |
Clé InChI |
YNBHAPKHWDNTMZ-QGZVFWFLSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Gantofiban: A Technical Overview of a Fibrinogen Receptor Antagonist
Discontinuation Notice: Development of Gantofiban was discontinued (B1498344) in Phase II clinical trials for thrombosis. As a result, publicly available data on this specific compound is limited. This guide provides a comprehensive overview of this compound's intended mechanism of action as a fibrinogen receptor antagonist by leveraging available information and representative data from analogous small-molecule GPIIb-IIIa inhibitors, such as Tirofiban (B1683177) and Eptifibatide (B1663642). This information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound (also known as YM-028) is a small-molecule, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. This receptor plays a critical role in the final common pathway of platelet aggregation, making it a key target for anti-thrombotic therapies. By blocking the binding of fibrinogen to GPIIb/IIIa, this compound was developed to prevent platelet aggregation and subsequent thrombus formation. The compound was under development by Yamanouchi Pharmaceutical Co., Ltd. and Merck KGaA.[1]
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C21H29N5O6 |
| IUPAC Name | (R,Z)-(amino(4-(2-oxo-5-((4-(2-oxo-2-propoxyethyl)piperazin-1-yl)methyl)oxazolidin-3-yl)phenyl)methylene)carbamic acid |
| CAS Number | 183547-57-1 |
| Molecular Weight | 447.49 g/mol |
Source:[2]
Mechanism of Action: Fibrinogen Receptor Antagonism
The primary mechanism of action of this compound is the competitive inhibition of the GPIIb/IIIa receptor on the surface of platelets. In its resting state, the GPIIb/IIIa receptor has a low affinity for its ligands, primarily fibrinogen and von Willebrand factor (vWF).[3] Upon platelet activation by various agonists (e.g., thrombin, collagen, ADP), an "inside-out" signaling cascade is initiated, leading to a conformational change in the GPIIb/IIIa receptor to a high-affinity state.[4][5] This activated receptor can then bind fibrinogen, which acts as a bridge between adjacent platelets, leading to aggregation and the formation of a platelet plug.[4]
This compound, as a fibrinogen receptor antagonist, is designed to bind to the activated GPIIb/IIIa receptor, thereby sterically hindering the binding of fibrinogen and preventing platelet aggregation. This action is crucial in pathological conditions such as acute coronary syndromes, where excessive thrombus formation can lead to vessel occlusion.
Signaling Pathway of Platelet Activation and Inhibition by this compound
The following diagram illustrates the signaling pathway leading to platelet aggregation and the point of intervention for a GPIIb/IIIa antagonist like this compound.
Caption: Platelet activation signaling pathway and this compound's point of inhibition.
Quantitative Data (Representative)
Due to the discontinuation of this compound's development, specific quantitative data is not publicly available. The following table presents representative data for other small-molecule GPIIb/IIIa antagonists, Tirofiban and Eptifibatide, to illustrate the typical potency of this drug class.
| Compound | Assay | Parameter | Value | Reference |
| Tirofiban | Platelet Aggregation | IC50 | ~37 nmol/L | [6] |
| Tirofiban | GPIIb/IIIa Binding | EC50 | ~24 nmol/L | [6] |
| Eptifibatide | Fibrinogen Binding Inhibition | - | 32% to 74% inhibition at clinically relevant concentrations | [7] |
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize fibrinogen receptor antagonists. These are based on standard methodologies in the field.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.[8][9][10]
Objective: To determine the in vitro efficacy of a GPIIb-IIIa antagonist in preventing platelet aggregation.
Materials:
-
Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate).
-
Platelet agonists (e.g., Adenosine Diphosphate (ADP), Collagen, Thrombin Receptor Activating Peptide (TRAP)).
-
Test compound (e.g., this compound) dissolved in an appropriate vehicle.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Light Transmission Aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
-
Assay Setup:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Inhibition Measurement:
-
Pre-warm PRP samples to 37°C in the aggregometer cuvettes with a stir bar.
-
Add varying concentrations of the test compound or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Add a platelet agonist (e.g., 20 µM ADP) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each concentration of the test compound.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation).
-
Caption: Workflow for in vitro platelet aggregation assay.
In Vivo Ferric Chloride-Induced Thrombosis Model
This model is commonly used to evaluate the antithrombotic efficacy of a compound in a living animal.[11][12][13][14]
Objective: To assess the in vivo antithrombotic effect of a GPIIb-IIIa antagonist.
Materials:
-
Male Sprague-Dawley rats (250-300g).
-
Anesthetic (e.g., sodium pentobarbital).
-
Ferric chloride (FeCl3) solution (e.g., 50% in distilled water).
-
Test compound (e.g., this compound) and vehicle.
-
Surgical instruments.
-
Doppler flow probe.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it on a surgical board.
-
Isolate the carotid artery through a midline cervical incision.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Drug Administration:
-
Administer the test compound or vehicle intravenously (or other appropriate route) at a predetermined time before thrombus induction.
-
-
Thrombus Induction:
-
Apply a piece of filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a specific duration (e.g., 10 minutes).
-
Remove the filter paper and rinse the area with saline.
-
-
Monitoring and Endpoint:
-
Continuously monitor blood flow using the Doppler probe.
-
The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl3 application to the cessation of blood flow.
-
At the end of the experiment, the thrombosed arterial segment can be excised for histological analysis.
-
-
Data Analysis:
-
Compare the TTO between the vehicle-treated and compound-treated groups. A significant prolongation of TTO in the treated group indicates antithrombotic efficacy.
-
Caption: Workflow for in vivo ferric chloride-induced thrombosis model.
Conclusion
This compound was a promising fibrinogen receptor antagonist designed to inhibit platelet aggregation for the treatment of thrombotic diseases. Although its development was halted, the principles of its mechanism of action remain a cornerstone of antiplatelet therapy. The technical guide provided here, while using representative data from analogous compounds due to the lack of specific public information on this compound, offers a detailed framework for understanding and evaluating compounds of this class. The experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of thrombosis and hemostasis.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. This compound 98% | CAS: 183547-57-1 | AChemBlock [achemblock.com]
- 3. Activation and shedding of platelet glycoprotein IIb/IIIa under non-physiological shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet - Wikipedia [en.wikipedia.org]
- 5. Platelet Activation: The Mechanisms and Potential Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Variable responses to inhibition of fibrinogen binding induced by tirofiban and eptifibatide in blood from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. plateletservices.com [plateletservices.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of Gantofiban
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gantofiban is a small-molecule, orally available glycoprotein (B1211001) (GP) IIb/IIIa receptor antagonist that was investigated for the prevention of thrombosis. Developed through a collaboration between Merck KGaA and Yamanouchi Pharmaceutical, this compound, also known by its development codes YM337 and EMD 122347, reached Phase II clinical trials before its development was discontinued (B1498344). This guide provides a comprehensive overview of the available technical information regarding the discovery, synthesis, mechanism of action, and the clinical context of this compound's development. Due to the early termination of its development, publicly available data is limited. This document consolidates the known information and provides a framework for understanding its scientific background.
Introduction
Platelet aggregation is a critical step in the formation of thrombi, which are implicated in a variety of cardiovascular diseases, including myocardial infarction and stroke. The final common pathway of platelet aggregation is the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on the surface of activated platelets. This understanding led to the development of a class of drugs known as GPIIb/IIIa antagonists, which aim to block this interaction and thereby prevent thrombus formation. While intravenous GPIIb/IIIa antagonists demonstrated clinical efficacy, the development of orally active agents like this compound was pursued to provide a more convenient, long-term therapeutic option.
This compound emerged as a promising candidate due to its high affinity and specificity for the GPIIb/IIIa receptor. This guide will detail the scientific journey of this compound, from its chemical synthesis to its biological evaluation, providing insights into its properties and the broader challenges faced by the class of oral GPIIb/IIIa inhibitors.
Discovery and Synthesis
Chemical Structure and Properties
This compound is a non-peptide small molecule. Its chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C21H29N5O6 |
| Molecular Weight | 447.49 g/mol |
| CAS Number | 183547-57-1 |
| IUPAC Name | 4-((R)-3-(4-amidinophenyl)-2-oxooxazolidin-5-ylmethyl)piperazine-1-acetic acid ethyl ester |
Synthesis Pathway
While a specific, detailed synthesis protocol for this compound is not publicly available, the general synthetic approach can be inferred from patents filed for related 1-piperazineacetic acid derivatives, which are potent fibrinogen receptor antagonists. The likely synthetic route involves the preparation of two key intermediates: a substituted oxazolidinone ring and a piperazineacetic acid ester derivative, which are then coupled.
A plausible synthetic pathway is outlined below. This is a generalized scheme based on patent literature for similar compounds and may not represent the exact process used for the industrial-scale synthesis of this compound.
Caption: Generalized synthetic pathway for this compound.
Experimental Protocol (General Example based on related compounds):
-
Step 1: Synthesis of the Oxazolidinone Intermediate: A substituted phenylhydrazine is reacted with (R)-glycidyl butyrate in a suitable solvent such as ethanol (B145695) under reflux to form the chiral oxazolidinone ring structure. The product is then isolated and purified by crystallization or chromatography.
-
Step 2: Synthesis of the Piperazineacetic Acid Ester: Piperazine is reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, in a solvent like acetonitrile. The reaction mixture is stirred at room temperature, and the product is extracted and purified.
-
Step 3: Coupling Reaction: The oxazolidinone intermediate is coupled with the piperazineacetic acid ester. This can be achieved by activating the carboxylic acid group of a precursor to the oxazolidinone or by a nucleophilic substitution reaction. The final product, this compound, is then purified to the desired pharmaceutical grade.
Mechanism of Action and In Vitro Studies
This compound acts as a direct and competitive antagonist of the glycoprotein IIb/IIIa receptor. By binding to this receptor, it prevents the binding of fibrinogen and other ligands, such as von Willebrand factor, thereby inhibiting platelet aggregation induced by various agonists like ADP and collagen.
Caption: this compound's mechanism of action on platelet aggregation.
In Vitro Platelet Aggregation Assays
The inhibitory effect of this compound on platelet aggregation would have been a primary determinant of its in vitro potency. Standard laboratory procedures such as light transmission aggregometry (LTA) are used for this purpose.
Experimental Protocol: Light Transmission Aggregometry (LTA)
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP. Platelet-poor plasma (PPP) is obtained by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).
-
Assay Procedure:
-
The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Aliquots of the adjusted PRP are placed in an aggregometer cuvette and incubated with various concentrations of this compound or a vehicle control at 37°C.
-
After a short incubation period, a platelet agonist such as adenosine (B11128) diphosphate (B83284) (ADP) or collagen is added to induce aggregation.
-
The change in light transmission through the PRP suspension is monitored over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration of this compound. The IC50 value, the concentration of this compound that inhibits platelet aggregation by 50%, is then calculated.
Preclinical and Clinical Development
Preclinical Studies
Preclinical development for a drug like this compound would have involved a comprehensive series of in vivo studies in various animal models to assess its pharmacokinetics, pharmacodynamics, and toxicology.
Pharmacokinetics: These studies would have determined the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Key parameters measured would include:
| Pharmacokinetic Parameter | Description |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. |
| Tmax | Time at which the Cmax is observed. |
| t1/2 (Half-life) | The time required for the concentration of the drug to be reduced by half. |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
Toxicology: Extensive toxicology studies would have been conducted in at least two animal species (one rodent, one non-rodent) to identify potential target organs of toxicity and to establish a safe starting dose for human clinical trials.
Unfortunately, specific quantitative data from these preclinical studies are not publicly available.
Clinical Trials
This compound progressed to Phase II clinical trials for the indication of thrombosis. The development was discontinued at this stage. The reasons for discontinuation have not been publicly detailed, but the challenges faced by other oral GPIIb/IIIa inhibitors provide a likely context.
Challenges with Oral GPIIb/IIIa Inhibitors:
The clinical development of several oral GPIIb/IIIa antagonists was halted due to a combination of factors:
-
Increased Bleeding Risk: Achieving a therapeutic level of platelet inhibition often came with an unacceptable increase in major and minor bleeding events.
-
Lack of Efficacy: In large clinical trials, some oral GPIIb/IIIa inhibitors failed to show a significant benefit over standard antiplatelet therapy (aspirin and/or clopidogrel).
-
Paradoxical Pro-aggregatory Effect: Some studies suggested that at certain concentrations, these drugs could paradoxically activate platelets, potentially increasing the risk of thrombotic events. This was hypothesized to be due to the drug dissociating from the receptor, leaving it in an activated state.
-
Narrow Therapeutic Window: The dose required for efficacy was often very close to the dose that caused significant bleeding, making it difficult to manage patients safely.
It is plausible that the development of this compound was terminated due to one or more of these challenges observed during its Phase II trials.
Conclusion
This compound was a rationally designed oral glycoprotein IIb/IIIa antagonist that represented a significant effort to develop a convenient, long-term antiplatelet therapy. While its development was discontinued, the scientific endeavors behind it contributed to the broader understanding of GPIIb/IIIa receptor pharmacology and the complexities of oral antiplatelet therapy. The lack of detailed public data on this compound underscores the challenges in drug development, where many promising candidates do not reach the market. The lessons learned from the development of this compound and other oral GPIIb/IIIa inhibitors have guided subsequent research into novel antithrombotic agents with improved safety and efficacy profiles.
Visualization of the Drug Development Workflow
Caption: A simplified workflow of this compound's development.
Gantofiban: A Technical Guide to a Glycoprotein IIb/IIIa Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Identifiers
Gantofiban is a synthetic organic molecule with a complex structure designed to mimic the Arg-Gly-Asp (RGD) sequence recognized by the GPIIb/IIIa receptor.
Chemical Structure:
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Citation |
| IUPAC Name | ethyl 2-(4-((R)-3-(4-carbamimidoylphenyl)-2-oxooxazolidin-5-yl)methyl)piperazin-1-yl)acetate | [1] |
| CAS Number | 183547-57-1 | [1] |
| Chemical Formula | C21H29N5O6 | [1] |
| Molecular Weight | 447.49 g/mol | [1] |
| SMILES | CCOC(=O)CN1CCN(C[C@@H]2OC(=O)N(c3ccc(cc3)C(=N)N)C2)CC1 | [1] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are scarce in publicly available literature. However, based on its chemical structure and data from similar oral GPIIb/IIIa antagonists, the following properties are critical for its characterization.
Table 2: Physicochemical Properties of this compound
| Property | Value | Method | Citation |
| Melting Point | Data not available | Differential Scanning Calorimetry (DSC) | [2] |
| Aqueous Solubility | Data not available | Shake-flask method followed by HPLC or UV-Vis spectroscopy | |
| Solubility in Organic Solvents | Soluble in DMSO | [1] | |
| pKa | Data not available | Potentiometric titration or UV-Vis spectrophotometry | [3][4] |
Note: The lack of specific data is likely due to the discontinuation of the drug's development. For context, related non-peptide GPIIb/IIIa antagonists are often designed to have sufficient aqueous solubility for oral absorption.
Pharmacological Properties
This compound functions as a competitive antagonist of the GPIIb/IIIa receptor on platelets, thereby inhibiting the final common pathway of platelet aggregation.
Table 3: Pharmacological Properties of this compound
| Property | Value | Method | Citation |
| Mechanism of Action | Glycoprotein (B1211001) IIb/IIIa (Integrin αIIbβ3) receptor antagonist | ||
| Binding Affinity (IC50/Ki) | Data not available for this compound. For the related compound tirofiban, the Kd is ~15 nM. | Radioligand Binding Assay | [5] |
| Effect on Platelet Aggregation | Inhibits platelet aggregation induced by various agonists (e.g., ADP, collagen, thrombin). Specific IC50 values for this compound are not publicly available. | Light Transmission Aggregometry (LTA) | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize GPIIb/IIIa antagonists like this compound.
Radioligand Binding Assay for GPIIb/IIIa Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound for the GPIIb/IIIa receptor.
Methodology:
-
Preparation of Platelet Membranes:
-
Isolate human platelets from whole blood by differential centrifugation.
-
Wash the platelets in a suitable buffer (e.g., Tyrode's buffer).
-
Lyse the platelets by sonication or freeze-thaw cycles in a hypotonic buffer containing protease inhibitors.
-
Centrifuge the lysate at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., Tris-HCl with MgCl2).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a multi-well plate, combine the platelet membrane preparation with a fixed concentration of a radiolabeled ligand that binds to GPIIb/IIIa (e.g., [3H]-Tirofiban or [125I]-Fibrinogen).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Incubate the mixture at room temperature to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter, which traps the membrane-bound radioactivity.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
This assay measures the ability of a compound to inhibit platelet aggregation in response to various agonists.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.
-
Adjust the platelet count in the PRP with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
-
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a stir bar.
-
Add the test compound (this compound) at various concentrations and incubate for a specified time.
-
Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.
-
Monitor the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
The maximum aggregation is recorded as the percentage change in light transmission relative to PPP (representing 100% aggregation) and PRP (representing 0% aggregation).
-
-
Data Analysis:
-
Generate dose-response curves by plotting the percentage of platelet aggregation inhibition against the concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the maximal aggregation response.[6]
-
Signaling Pathways and Mechanism of Action
This compound exerts its antiplatelet effect by blocking the binding of fibrinogen to the activated GPIIb/IIIa receptor. This prevents the cross-linking of platelets, a critical step in the formation of a thrombus.
Platelet Activation and GPIIb/IIIa "Inside-Out" Signaling
Various agonists initiate intracellular signaling cascades that lead to the conformational activation of the GPIIb/IIIa receptor, a process known as "inside-out" signaling.
References
- 1. medkoo.com [medkoo.com]
- 2. Physicochemical Characterization of Complex Drug Substances: Evaluation of Structural Similarities and Differences of Protamine Sulfate from Various Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. Anti-platelet therapy: glycoprotein IIb-IIIa antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of low molecular weight GP IIb/IIIa antagonists that bind preferentially to activated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antiplatelet Activity of Gantofiban: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gantofiban is a non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. By competitively inhibiting the binding of fibrinogen to GPIIb/IIIa on activated platelets, this compound effectively blocks platelet aggregation and thrombus formation. This technical guide provides an in-depth overview of the in vitro methods used to characterize the antiplatelet activity of this compound, including detailed experimental protocols, data presentation, and visualization of relevant biological pathways and workflows. While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon established methodologies and data from the broader class of GPIIb/IIIa antagonists, particularly tirofiban (B1683177), to provide a comprehensive framework for its in vitro evaluation.
Data Presentation: Quantitative Analysis of GPIIb/IIIa Antagonist Activity
The inhibitory potency of GPIIb/IIIa antagonists is typically quantified by determining the half-maximal inhibitory concentration (IC50) for platelet aggregation induced by various agonists. The following table summarizes representative IC50 values for the related compound tirofiban, which can be considered indicative of the expected potency range for this compound.
| Agonist | IC50 (nM) |
| ADP | ~70[1] |
| Collagen | ~200[1] |
| Thrombin | ~5000[1] |
| Note: These values are for tirofiban and serve as a reference for the expected potency of this compound. |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet aggregation in vitro.[2][3] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
a. Materials:
-
Human whole blood collected in 3.2% sodium citrate.
-
Platelet agonists: Adenosine diphosphate (B83284) (ADP), collagen, thrombin receptor activating peptide (TRAP).[4]
-
This compound stock solution.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
b. Method:
-
PRP and PPP Preparation: Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. Transfer the supernatant (PRP) to a new tube. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.[2]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5-3.0 x 10^8 platelets/mL using autologous PPP.
-
Assay Procedure:
-
Pipette 450 µL of adjusted PRP into a cuvette with a stir bar.
-
Incubate at 37°C for 5 minutes with stirring.
-
Add 50 µL of this compound at various concentrations (or vehicle control) and incubate for 5 minutes.
-
Add 50 µL of a platelet agonist (e.g., 10 µM ADP, 2 µg/mL collagen, or 10 µM TRAP) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The maximum percentage of aggregation is determined. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.[5]
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of specific cell surface markers on individual platelets, providing insights into the mechanism of action of antiplatelet agents.[6][7]
a. Materials:
-
Human whole blood collected in 3.2% sodium citrate.
-
Platelet agonists (ADP, collagen, TRAP).
-
This compound stock solution.
-
Fluorescently labeled monoclonal antibodies:
-
Flow cytometer.
b. Method:
-
Sample Preparation: Dilute whole blood 1:10 with a suitable buffer (e.g., Tyrode's buffer).
-
Incubation:
-
To 50 µL of diluted blood, add this compound at various concentrations (or vehicle control) and incubate for 15 minutes at room temperature.
-
Add a platelet agonist (e.g., 20 µM ADP) and incubate for 10 minutes.
-
Add saturating concentrations of fluorescently labeled antibodies (anti-CD62P and PAC-1) and incubate for 20 minutes in the dark.
-
-
Fixation: Add 1 mL of 1% paraformaldehyde to fix the samples.
-
Data Acquisition and Analysis: Acquire samples on a flow cytometer. Platelets are gated based on their forward and side scatter characteristics. The percentage of positive cells and the mean fluorescence intensity (MFI) for each marker are determined.
Western Blotting for Signaling Proteins
Western blotting can be used to investigate the effect of this compound on the phosphorylation status of key signaling proteins downstream of platelet activation, such as Syk and PLCγ2.[5][10]
a. Materials:
-
Washed human platelets.
-
Platelet agonists (e.g., collagen-related peptide - CRP).
-
This compound stock solution.
-
Lysis buffer.
-
Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-Syk, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2.
-
Secondary horseradish peroxidase (HRP)-conjugated antibodies.
-
Chemiluminescence detection reagents.
b. Method:
-
Platelet Preparation: Prepare washed platelets from citrated whole blood by centrifugation.
-
Stimulation:
-
Pre-incubate washed platelets with various concentrations of this compound (or vehicle) for 10 minutes at 37°C.
-
Stimulate platelets with an agonist (e.g., 1 µg/mL CRP) for various time points (e.g., 0, 30, 60, 120 seconds).
-
-
Lysis: Stop the reaction by adding ice-cold lysis buffer.
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Densitometry is used to quantify the phosphorylation levels relative to the total protein.
Signaling Pathway
This compound's primary mechanism of action is the blockade of the GPIIb/IIIa receptor. Upon platelet activation by agonists such as ADP, collagen, or thrombin, a signaling cascade is initiated, leading to a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen. This binding is the final common step in platelet aggregation. This compound, by occupying the fibrinogen binding site, prevents this crucial interaction. Key upstream signaling molecules in this pathway include spleen tyrosine kinase (Syk) and phospholipase C gamma 2 (PLCγ2), which are involved in the signal transduction from collagen and other agonists.[2][10][11]
References
- 1. Feedback Regulation of Syk by Protein Kinase C in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond [mdpi.com]
- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative detection of platelet GPIIb-IIIa receptor antagonist activity using a flow cytometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Blood platelet activation evaluated by flow cytometry: optimised methods for clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of Src kinases and PLCγ2 in clot retraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Gi-independent mechanism mediating Akt phosphorylation in platelets - PMC [pmc.ncbi.nlm.nih.gov]
Gantofiban: A Technical Overview of a Glycoprotein IIb/IIIa Receptor Antagonist
Disclaimer: Gantofiban is a small molecule Glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor antagonist that was under development by Merck KGaA and Yamanouchi.[1] However, its development was discontinued, and as a result, publicly available, in-depth data on its specific pharmacokinetic and pharmacodynamic properties are limited.[1] This guide provides a comprehensive overview of the core principles of GPIIb/IIIa antagonism, drawing upon data from clinically used drugs in the same class, such as Tirofiban and Eptifibatide, to illustrate the expected pharmacological profile and the experimental methodologies used to characterize such compounds. This information is intended for researchers, scientists, and drug development professionals.
Introduction to GPIIb/IIIa Receptor Antagonism
The platelet glycoprotein IIb/IIIa receptor (integrin αIIbβ3) is a crucial mediator of platelet aggregation.[2][3] Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen and von Willebrand factor (vWF).[2][4][5] This binding cross-links adjacent platelets, leading to the formation of a platelet plug, a critical step in hemostasis and thrombosis.[2] GPIIb/IIIa antagonists, such as this compound, are designed to competitively inhibit the binding of fibrinogen to this receptor, thereby preventing platelet aggregation and thrombus formation.[1][6]
Pharmacodynamics
The primary pharmacodynamic effect of this compound and other GPIIb/IIIa antagonists is the inhibition of platelet aggregation. This is a concentration-dependent effect that can be measured using various in vitro and ex vivo assays.
In Vitro Platelet Aggregation
Table 1: Representative In Vitro Pharmacodynamic Properties of GPIIb/IIIa Antagonists
| Parameter | Agonist | Representative Value (Tirofiban) | Assay Method |
| IC50 (Platelet Aggregation) | ADP | ~37 nmol/L[7] | Light Transmission Aggregometry |
| Collagen | - | Light Transmission Aggregometry | |
| Receptor Binding Affinity (Kd) | Resting Platelets | - | Radioligand Binding Assay |
| Activated Platelets | 15 nM[8] | Radioligand Binding Assay |
Note: The values presented are for Tirofiban and are intended to be representative of the class of small molecule GPIIb/IIIa antagonists. Specific values for this compound are not publicly available.
Mechanism of Action
This compound, as a GPIIb/IIIa antagonist, directly interferes with the final common pathway of platelet aggregation. The binding of agonists like ADP, thrombin, or collagen to their respective receptors on the platelet surface initiates an "inside-out" signaling cascade. This cascade leads to the activation of the GPIIb/IIIa receptor, increasing its affinity for fibrinogen. This compound is expected to bind to the GPIIb/IIIa receptor, blocking the binding of fibrinogen and thereby preventing the "outside-in" signaling that reinforces platelet activation and aggregation.[9]
Pharmacokinetics
The pharmacokinetic profile of a GPIIb/IIIa antagonist is critical for its clinical utility, influencing the onset and offset of action, as well as the dosing regimen. While specific data for this compound is unavailable, the following table summarizes typical pharmacokinetic parameters for small molecule GPIIb/IIIa antagonists based on data from compounds like Tirofiban.
Table 2: Representative Pharmacokinetic Parameters of Small Molecule GPIIb/IIIa Antagonists
| Parameter | Representative Value (Tirofiban) | Significance |
| Half-life (t½) | ~2 hours[10] | Determines duration of action and time to reach steady state. |
| Volume of Distribution (Vd) | - | Indicates the extent of drug distribution in the body. |
| Clearance (CL) | - | Rate at which the drug is removed from the body. |
| Route of Elimination | Primarily renal[10] | Important for dose adjustments in patients with renal impairment. |
| Protein Binding | Moderate | Can influence the free drug concentration and activity. |
Note: These values are for Tirofiban and serve as a general representation for this class of drugs.
Experimental Protocols
The characterization of a GPIIb/IIIa antagonist like this compound involves a series of well-established in vitro and in vivo experimental protocols.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This is a gold standard method for assessing platelet function.[11]
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging citrated whole blood at a low speed.[12] Platelet-poor plasma (PPP) is obtained by further centrifugation at a high speed and is used as a reference.[12]
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar and maintained at 37°C in an aggregometer.
-
A baseline light transmission is established.
-
A platelet agonist (e.g., ADP, collagen) is added to induce aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to a photocell.
-
The change in light transmission is recorded over time, generating an aggregation curve.[12]
-
-
Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission relative to PPP. The IC50 value, the concentration of the antagonist required to inhibit aggregation by 50%, is determined.
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity (Kd) of the antagonist for the GPIIb/IIIa receptor.[13][14]
-
Preparation of Platelets: Washed platelets are isolated from whole blood.
-
Assay Procedure:
-
A fixed concentration of a radiolabeled ligand that binds to GPIIb/IIIa (e.g., [³H]-Tirofiban or a radiolabeled fibrinogen mimetic) is incubated with the washed platelets.
-
Increasing concentrations of the unlabeled antagonist (e.g., this compound) are added to compete for binding with the radioligand.
-
After incubation, bound and free radioligand are separated by filtration.
-
The radioactivity of the bound ligand is measured using a scintillation counter.[15]
-
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of antagonist that displaces 50% of the radioligand) is determined. The Ki (dissociation constant) is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the antagonist's binding affinity.
In Vivo Thrombosis Models
Animal models are essential for evaluating the antithrombotic efficacy of a new compound in a physiological setting.[16][17][18]
-
Model Induction: Thrombosis can be induced in various arterial beds (e.g., carotid, femoral) of animal models (e.g., rats, rabbits, non-human primates) through methods such as:
-
Ferric Chloride (FeCl₃) Injury: Topical application of FeCl₃ to the artery causes endothelial damage and initiates thrombus formation.[17]
-
Mechanical Injury: Endothelial denudation using a catheter or forceps.
-
-
Treatment and Monitoring: The test compound (e.g., this compound) is administered intravenously before or after the injury. Blood flow in the artery is monitored using a Doppler flow probe to assess the time to vessel occlusion.
-
Data Analysis: The efficacy of the antagonist is determined by its ability to prevent or delay vessel occlusion and to promote reperfusion compared to a control group.
Conclusion
Although the development of this compound was discontinued, its classification as a GPIIb/IIIa receptor antagonist places it within a well-understood class of antiplatelet agents. The pharmacodynamic and pharmacokinetic principles, along with the experimental methodologies outlined in this guide, provide a foundational understanding of how such a compound would be characterized. The data from clinically successful GPIIb/IIIa antagonists like Tirofiban offer valuable insights into the expected profile of this compound. Further research into the specific properties of this compound would require access to proprietary preclinical and early-phase clinical data.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]
- 4. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for Roxifiban - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. ahajournals.org [ahajournals.org]
- 17. Thrombosis Modeling & Pharmacodynamics Services - Creative Biolabs [creative-biolabs.com]
- 18. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]
Preclinical Development of Gantofiban for Thrombosis: A Technical Overview
Disclaimer: Gantofiban is an antithrombotic agent whose clinical development was discontinued (B1498344) during Phase II trials.[1] As such, comprehensive public data from its preclinical development is scarce. This document provides a technical guide based on the established preclinical methodologies and data from analogous Glycoprotein (B1211001) IIb/IIIa (GPIIb-IIIa) antagonists, such as Tirofiban and Lotrafiban (B1675245), to reconstruct a likely preclinical profile for this compound.
Introduction
This compound is a small molecule, non-peptide antagonist of the platelet GPIIb-IIIa receptor.[1] This receptor is the final common pathway for platelet aggregation, making it a critical target for antiplatelet therapy. By blocking the binding of fibrinogen to GPIIb-IIIa, this compound was developed to prevent thrombus formation in acute coronary syndromes and other thrombotic diseases. This guide outlines the typical preclinical data, experimental protocols, and mechanistic pathways that would have been evaluated to support its clinical development.
Mechanism of Action: GPIIb-IIIa Antagonism
This compound, as a GPIIb-IIIa antagonist, directly interferes with platelet aggregation. Upon vascular injury, platelets are activated by various agonists (e.g., ADP, collagen, thrombin), leading to a conformational change in the GPIIb-IIIa receptor. This change enables the receptor to bind fibrinogen, which acts as a bridge between adjacent platelets, leading to the formation of a platelet plug. This compound competitively inhibits this binding, thereby preventing platelet aggregation.
In Vitro Pharmacology
In vitro studies are crucial for determining a drug's potency and selectivity. For a GPIIb-IIIa antagonist like this compound, these would primarily involve platelet aggregation assays.
Experimental Protocol: Platelet Aggregation Assay
Objective: To determine the concentration-dependent inhibitory effect of this compound on platelet aggregation induced by various agonists.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from whole blood collected from healthy human donors or relevant animal species.
-
Agonist Induction: Platelet aggregation is induced in PRP by adding standard agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin.
-
This compound Treatment: Different concentrations of this compound are pre-incubated with the PRP before the addition of the agonist.
-
Measurement: Aggregation is measured using a light transmission aggregometer, which detects changes in light transmission as platelets aggregate.
-
Data Analysis: The concentration of this compound that inhibits 50% of the maximal aggregation (IC50) is calculated for each agonist.
Representative In Vitro Efficacy Data
The following table summarizes hypothetical IC50 values for this compound, based on data from analogous compounds like Tirofiban.[2]
| Agonist (Concentration) | This compound IC50 (ng/mL) |
| ADP (5 µM) | ~70 |
| Collagen (2 µg/mL) | ~200 |
| Thrombin (0.5 U/mL) | ~5000 |
These values are illustrative and based on published data for similar GPIIb-IIIa antagonists.[2]
In Vivo Pharmacology
In vivo studies in animal models of thrombosis are essential to evaluate the antithrombotic efficacy and potential side effects, such as bleeding time, of a new drug candidate.
Experimental Protocol: Canine Model of Coronary Thrombosis
Objective: To assess the in vivo antithrombotic efficacy of this compound in a model that mimics acute coronary thrombosis.
Methodology:
-
Animal Model: Anesthetized dogs are subjected to electrical injury of the left circumflex coronary artery to induce thrombus formation.
-
Drug Administration: this compound is administered intravenously or orally at various doses.
-
Efficacy Measurement: The primary endpoints are the frequency of coronary occlusion, the size of the resulting thrombus, and the extent of ischemic damage to the left ventricle. Ex vivo platelet aggregation is also measured at different time points.
-
Safety Measurement: Bleeding time is assessed by making a standardized incision and measuring the time to cessation of bleeding.
Representative In Vivo Efficacy and Safety Data
The following table presents hypothetical data for this compound based on preclinical studies of Lotrafiban in a canine model.[3]
| This compound Dose | Inhibition of Ex Vivo Platelet Aggregation (%) | Reduction in Coronary Occlusion Frequency (%) | Bleeding Time (min) |
| Vehicle Control | 0 | 0 | 2.5 |
| Low Dose (oral) | 45 | 30 | 4.0 |
| High Dose (oral) | 95 | 80 | 8.5 |
| Low Dose (IV) | 50 | 40 | 5.5 |
| High Dose (IV) | 90 | 85 | 10.0 |
These values are illustrative and based on published data for similar GPIIb-IIIa antagonists.[3]
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic (PK) profile describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while the pharmacodynamic (PD) profile describes what the drug does to the body (the relationship between drug concentration and effect).
Key Pharmacokinetic/Pharmacodynamic Parameters
| Parameter | Description |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Clearance (CL) | The rate at which a drug is removed from the body. |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. |
| EC50 | The concentration of a drug that gives half of the maximal response. |
A key aspect of preclinical development is to establish a clear relationship between the pharmacokinetic profile and the pharmacodynamic effect (e.g., inhibition of platelet aggregation). This relationship helps in determining the optimal dosing regimen for clinical trials.
Conclusion
Although the clinical development of this compound was halted, its preclinical evaluation would have followed a well-established pathway for GPIIb-IIIa antagonists. This would have involved comprehensive in vitro and in vivo studies to characterize its potency, efficacy, and safety profile. The reconstructed data and protocols presented in this guide, based on analogous compounds, provide a representative overview of the necessary preclinical investigations for an antithrombotic agent of this class. The decision to discontinue its development was likely based on findings from Phase I or II clinical trials, which may have revealed issues with efficacy, safety, or a competitive disadvantage compared to other available therapies.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. The in-vitro effect of tirofiban, glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antithrombotic efficacy of lotrafiban (SB 214857) in canine models of acute coronary thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Glycoprotein IIb/IIIa Antagonism on Platelet Aggregation Pathways: A Technical Guide on Tirofiban
Disclaimer: Initial searches for "Gantofiban" yielded insufficient public data to generate a comprehensive technical guide. Therefore, this document focuses on Tirofiban , a well-characterized and clinically significant non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa receptor, as a representative agent of this drug class. All data, protocols, and visualizations presented herein pertain to Tirofiban.
Executive Summary
Tirofiban is a highly specific, reversible antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, a key integrin found on the surface of platelets.[1] By blocking this receptor, Tirofiban effectively inhibits the final common pathway of platelet aggregation, regardless of the initial agonist.[1][2] This guide provides an in-depth overview of the mechanism of action of Tirofiban, its quantitative effects on platelet function, the experimental methodologies used to characterize these effects, and the signaling pathways involved.
Mechanism of Action
Platelet aggregation is a critical process in hemostasis and thrombosis. It is initiated by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, and thrombin, which activate platelets. This activation leads to a conformational change in the GP IIb/IIIa receptor, enabling it to bind fibrinogen.[3][4] Fibrinogen molecules then form bridges between adjacent platelets, leading to the formation of a platelet aggregate or thrombus.[1]
Tirofiban, a non-peptide mimetic of the arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen, competitively inhibits the binding of fibrinogen to the activated GP IIb/IIIa receptor.[5] This blockade of the GP IIb/IIIa receptor prevents the cross-linking of platelets and subsequent aggregation.[4]
Quantitative Data on Tirofiban's Effect on Platelet Aggregation
The inhibitory effects of Tirofiban on platelet aggregation have been quantified in various in vitro and ex vivo studies. The following tables summarize key quantitative data.
| Parameter | Agonist | Value | Reference |
| IC50 | ADP | 50 ng/mL | [6] |
| Collagen | 100 ng/mL | [6] | |
| Arachidonic Acid | Not Specified | [2] | |
| U46619 | Not Specified | [2] | |
| EC50 (Binding) | - | ~24 nmol/L | [7] |
| Inhibition | ADP | >90% at 100 ng/mL | [6] |
| Collagen | >90% at 200 ng/mL | [6] |
Table 1: In Vitro Inhibitory Effects of Tirofiban on Platelet Aggregation
| Study Population | Dosing Regimen | Time to >90% Inhibition | Duration of Effect | Reference |
| Patients with Coronary Artery Disease | High-dose bolus | Within 10 minutes | Platelet function returns to near baseline within 4-8 hours post-infusion | [3] |
Table 2: Ex Vivo Efficacy of Tirofiban
Experimental Protocols
The characterization of Tirofiban's antiplatelet effects relies on a variety of standardized laboratory techniques. The following are detailed protocols for key experiments.
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry is the gold standard for assessing platelet aggregation in vitro.
Objective: To measure the Tirofiban-mediated inhibition of agonist-induced platelet aggregation.
Methodology:
-
Blood Collection: Whole blood is collected from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
PRP is obtained by centrifuging whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
-
The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Assay Procedure:
-
PRP is placed in an aggregometer cuvette with a magnetic stir bar and warmed to 37°C.
-
A baseline light transmission is established with the PRP (0% aggregation), and 100% transmission is set with PPP.
-
Tirofiban at various concentrations is added to the PRP and incubated.
-
A platelet agonist (e.g., ADP, collagen) is added to induce aggregation.
-
The change in light transmission is recorded over time as platelets aggregate.
-
-
Data Analysis: The maximum percentage of aggregation is determined, and the IC50 value for Tirofiban is calculated.
Flow Cytometry for GP IIb/IIIa Receptor Occupancy
Flow cytometry can be used to assess the binding of Tirofiban to the GP IIb/IIIa receptor on a single-platelet level.
Objective: To quantify the occupancy of GP IIb/IIIa receptors by Tirofiban.
Methodology:
-
Sample Preparation: Whole blood is incubated with varying concentrations of Tirofiban.
-
Staining: A fluorescently labeled monoclonal antibody that recognizes an epitope on the GP IIb/IIIa receptor that is blocked by Tirofiban is added to the blood samples. A second fluorescent antibody that binds to a non-competing site can be used to identify platelets.
-
Flow Cytometric Analysis: The samples are analyzed on a flow cytometer. The fluorescence intensity of the competing antibody is measured on the platelet population.
-
Data Analysis: A decrease in the fluorescence intensity of the competing antibody indicates binding of Tirofiban to the GP IIb/IIIa receptor. The percentage of receptor occupancy can be calculated based on the reduction in fluorescence compared to a control sample without Tirofiban.
Visualizations of Signaling Pathways and Experimental Workflows
Platelet Aggregation Signaling Pathway
The following diagram illustrates the central role of the GP IIb/IIIa receptor in the final common pathway of platelet aggregation and the point of intervention for Tirofiban.
Caption: Tirofiban blocks the active GP IIb/IIIa receptor, preventing fibrinogen binding.
Experimental Workflow for Light Transmission Aggregometry
The following diagram outlines the key steps in performing a Light Transmission Aggregometry experiment to assess the efficacy of Tirofiban.
Caption: Workflow for assessing Tirofiban's antiplatelet activity using LTA.
Conclusion
Tirofiban is a potent inhibitor of platelet aggregation that acts by blocking the final common pathway mediated by the GP IIb/IIIa receptor. Its efficacy has been well-documented through in vitro and ex vivo studies employing techniques such as Light Transmission Aggregometry and flow cytometry. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working in the field of antiplatelet therapy.
References
- 1. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycoprotein IIb/IIIa inhibitors: an update on the mechanism of action and use of functional testing methods to assess antiplatelet efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pat-INFORMED – The Gateway to Medicine Patent Information [wipo.int]
- 6. researchgate.net [researchgate.net]
- 7. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rationale and Developmental Trajectory of Gantofiban: A Technical Overview of an Oral Glycoprotein IIb/IIIa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gantofiban, a small molecule, orally bioavailable glycoprotein (B1211001) (GP) IIb/IIIa receptor antagonist, was developed by Merck KGaA as a potential long-term antiplatelet therapy for the secondary prevention of thrombotic events. The rationale for its development was firmly rooted in the unprecedented clinical success of intravenous GPIIb/IIIa inhibitors in acute coronary syndromes (ACS) and percutaneous coronary interventions (PCI). These intravenous agents demonstrated the profound therapeutic benefit of targeting the final common pathway of platelet aggregation. The development of an oral equivalent like this compound was a logical and highly anticipated step to extend these benefits to chronic outpatient settings, addressing the long-term risk of thrombosis in patients with coronary artery disease.
However, the development of this compound and other oral GPIIb/IIIa inhibitors was fraught with challenges. While the underlying scientific principle was sound, the translation from potent intravenous to safe and effective chronic oral therapy proved to be unexpectedly complex. Issues with maintaining a consistent and optimal level of platelet inhibition, coupled with an increased risk of bleeding and a paradoxical increase in mortality observed in large clinical trials for other drugs in the same class, ultimately led to the discontinuation of this compound's development in Phase II clinical trials. This whitepaper provides an in-depth technical guide to the core rationale, mechanism of action, and the typical experimental evaluation pipeline for a drug like this compound, offering insights into this chapter of cardiovascular drug development.
The Scientific Rationale: Extending the Success of Intravenous GPIIb/IIIa Inhibition
The primary rationale for pursuing an oral GPIIb/IIIa inhibitor was the remarkable efficacy of their intravenous counterparts (e.g., Abciximab, Eptifibatide, Tirofiban) in high-risk cardiovascular settings. Platelets play a central role in the pathophysiology of thrombosis and acute coronary syndromes.[1][2] The GPIIb/IIIa receptor is the final common pathway for platelet aggregation, and its blockade can prevent thrombus formation regardless of the initial platelet agonist.[3][4]
Intravenous GPIIb/IIIa inhibitors, when used in conjunction with PCI and for the management of ACS, led to a significant reduction in ischemic events.[2] However, their use is limited to the acute, in-hospital setting. The underlying atherosclerotic disease and the prothrombotic state persist long after the acute event, creating a clear medical need for a long-term, orally administered antiplatelet agent with a similar mechanism of action.[3] The development of this compound by Merck KGaA was a direct response to this unmet need, with the goal of providing sustained, high-level platelet inhibition for the secondary prevention of cardiovascular events.
Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation
This compound is a non-peptide mimetic of the Arginine-Glycine-Aspartate (RGD) sequence of fibrinogen. This allows it to competitively and reversibly bind to the GPIIb/IIIa receptor on the surface of platelets, preventing the binding of fibrinogen and von Willebrand factor (vWF). The binding of these ligands is essential for the cross-linking of platelets and the formation of a stable platelet aggregate. By blocking this final, crucial step, this compound was designed to potently inhibit platelet aggregation induced by all known physiological agonists, including ADP, thrombin, collagen, and thromboxane (B8750289) A2.[3][4]
Signaling Pathway of Platelet Aggregation and GPIIb/IIIa Inhibition
References
- 1. Oral platelet glycoprotein IIb/IIIa inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rationale and clinical evidence for the use of GP IIb/IIIa inhibitors in acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicalcardiology.org [clinicalcardiology.org]
- 4. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Gantofiban
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis of Gantofiban, a potent glycoprotein (B1211001) IIb/IIIa antagonist. The described synthetic route is a convergent approach, involving the synthesis of key intermediates followed by their coupling and final functional group manipulation to yield the target molecule.
I. Overview of the Synthetic Strategy
The synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of the Chiral Oxazolidinone Core: Preparation of the key intermediate, (R)-5-(chloromethyl)-3-(4-nitrophenyl)oxazolidin-2-one, starting from (R)-epichlorohydrin and 4-nitroaniline.
-
Assembly of the Piperazine (B1678402) Sidechain: Synthesis of ethyl (4-(( (R)-2-oxo-3-(4-nitrophenyl)oxazolidin-5-yl)methyl)piperazin-1-yl)acetate by coupling the oxazolidinone core with ethyl piperazin-1-ylacetate.
-
Final Steps - Reduction and Guanidinylation: Reduction of the nitro group to an aniline (B41778), followed by guanidinylation to afford the final this compound product.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for this compound.
II. Experimental Protocols
Materials and Methods: All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Column chromatography should be performed using silica gel (230-400 mesh).
Protocol 1: Synthesis of (R)-5-(Chloromethyl)-3-(4-nitrophenyl)oxazolidin-2-one
This protocol details the synthesis of the key oxazolidinone intermediate.
Step 1.1: Synthesis of (R)-1-chloro-3-(4-nitrophenoxy)propan-2-ol
-
Reaction:
-
To a solution of 4-nitrophenol (B140041) (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add (R)-epichlorohydrin (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 1.2: Synthesis of (R)-5-(chloromethyl)-3-(4-nitrophenyl)oxazolidin-2-one
-
Reaction:
-
Dissolve (R)-1-chloro-3-(4-nitrophenoxy)propan-2-ol (1.0 eq) in a suitable solvent (e.g., THF).
-
Add a carbamoylating agent such as carbonyldiimidazole (CDI, 1.5 eq).
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Step | Reactants | Reagents/Solvents | Conditions | Typical Yield |
| 1.1 | 4-Nitrophenol, (R)-Epichlorohydrin | NaH, DMF | 80 °C, 12 h | 75-85% |
| 1.2 | (R)-1-chloro-3-(4-nitrophenoxy)propan-2-ol | CDI, THF | Reflux, 6 h | 80-90% |
Protocol 2: Synthesis of Ethyl (4-(( (R)-2-oxo-3-(4-nitrophenyl)oxazolidin-5-yl)methyl)piperazin-1-yl)acetate
This protocol describes the coupling of the oxazolidinone core with the piperazine sidechain.
-
Reaction:
-
To a solution of (R)-5-(chloromethyl)-3-(4-nitrophenyl)oxazolidin-2-one (1.0 eq) in a suitable solvent (e.g., acetonitrile), add ethyl piperazin-1-ylacetate (1.2 eq).
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of potassium iodide (KI).
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Reactants | Reagents/Solvents | Conditions | Typical Yield |
| (R)-5-(Chloromethyl)-3-(4-nitrophenyl)oxazolidin-2-one, Ethyl piperazin-1-ylacetate | K₂CO₃, KI, Acetonitrile | Reflux, 24 h | 70-80% |
Protocol 3: Synthesis of this compound
This protocol details the final steps of the synthesis: nitro reduction and guanidinylation.
Step 3.1: Reduction of the Nitro Group
-
Reaction:
-
Dissolve ethyl (4-(( (R)-2-oxo-3-(4-nitrophenyl)oxazolidin-5-yl)methyl)piperazin-1-yl)acetate (1.0 eq) in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative, which is often used in the next step without further purification.
-
Step 3.2: Guanidinylation
-
Reaction:
-
Dissolve the crude aniline from the previous step (1.0 eq) in a suitable solvent (e.g., DMF).
-
Add a guanidinylating agent, such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the Boc-protected this compound.
-
Deprotect the Boc groups using a strong acid such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
After deprotection, concentrate the reaction mixture and purify the final product, this compound, by preparative HPLC or crystallization.
-
| Step | Reactants | Reagents/Solvents | Conditions | Typical Yield (over 2 steps) |
| 3.1 | Nitro-intermediate | H₂, 10% Pd/C, Ethanol | RT, H₂ atmosphere | ~95% (crude) |
| 3.2 | Aniline-intermediate | N,N'-di-Boc-1H-pyrazole-1-carboxamidine, DIPEA, DMF; then TFA, DCM | RT, 12-24 h; then RT, 2 h | 50-60% |
III. Data Presentation
Summary of Key Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| (R)-5-(Chloromethyl)-3-(4-nitrophenyl)oxazolidin-2-one | C₁₀H₉ClN₂O₄ | 256.64 | Pale yellow solid |
| Ethyl (4-(((R)-2-oxo-3-(4-nitrophenyl)oxazolidin-5-yl)methyl)piperazin-1-yl)acetate | C₁₉H₂₄N₄O₆ | 420.42 | Yellow oil |
| Ethyl (4-(((R)-3-(4-aminophenyl)-2-oxooxazolidin-5-yl)methyl)piperazin-1-yl)acetate | C₁₉H₂₆N₄O₄ | 390.44 | Off-white solid |
| This compound | C₂₀H₂₉N₇O₄ | 447.49 | White solid |
IV. Visualizations
Logical Relationship of Synthetic Stages
Caption: Logical flow of the this compound synthesis.
Disclaimer: The provided protocols are based on established chemical principles and literature precedents for similar transformations. Actual laboratory results may vary. It is essential to perform all experiments with appropriate safety precautions in a well-ventilated fume hood. This document is intended for informational purposes for qualified researchers and does not constitute a validation of the described methods. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Application Notes and Protocols for Measuring the Binding Affinity of Gantofiban to GPIIb/IIIa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the binding affinity of Gantofiban, a selective, non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. The protocols described herein are essential for characterizing the potency and kinetics of this compound's interaction with its target, which is crucial for its development as an antiplatelet therapeutic agent. The primary techniques covered are Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays.
I. Introduction to GPIIb/IIIa and this compound
The GPIIb/IIIa receptor is a key mediator of platelet aggregation.[1] Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to its primary ligand, fibrinogen.[1][2] Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet plug.[2] this compound is designed to competitively inhibit this interaction, thereby preventing platelet aggregation and thrombus formation.[3] Accurate measurement of this compound's binding affinity to GPIIb/IIIa is fundamental to understanding its pharmacological profile.
II. Quantitative Binding Affinity Data
| Compound | Assay Method | Parameter | Value (nM) | Conditions |
| Tirofiban | Radioligand Binding | Kd | 15 | Purified GPIIb/IIIa[4][5] |
| Platelet Aggregation | IC50 | ~37 | -[6] | |
| Radioligand Binding | Kd (Activated) | 5 | Activated Platelets[7] | |
| Radioligand Binding | Kd (Resting) | 620 | Resting Platelets[7] | |
| Eptifibatide | Radioligand Binding | Kd | 120 | Purified GPIIb/IIIa[4][5] |
| Platelet Aggregation | IC50 | 63 ± 34 | 1 mmol/L Calcium[4] | |
| Platelet Aggregation | IC50 | 8.7 ± 1.2 | 50 µmol/L Calcium[4] | |
| Abciximab | Radioligand Binding | Kd | 5 | Purified GPIIb/IIIa[4] |
III. Experimental Protocols
Here, we provide detailed protocols for three robust methods to determine the binding affinity of this compound to GPIIb/IIIa.
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[8]
Experimental Workflow for SPR
Caption: Workflow for measuring this compound-GPIIb/IIIa binding affinity using SPR.
Protocol:
-
Reagent Preparation:
-
GPIIb/IIIa: Purified human GPIIb/IIIa receptor.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a serial dilution in running buffer.
-
Running Buffer: A suitable buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Immobilization Reagents: Amine coupling kit (EDC, NHS, ethanolamine).
-
-
GPIIb/IIIa Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5) with a mixture of EDC and NHS.
-
Inject the purified GPIIb/IIIa solution over the activated surface to achieve the desired immobilization level.
-
Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface.
-
-
Binding Measurement:
-
Inject a series of this compound concentrations over the immobilized GPIIb/IIIa surface, followed by a dissociation phase with running buffer.[9]
-
Include a buffer blank injection for double referencing.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[10]
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Reagent Preparation:
-
Receptor Source: Prepare membranes from washed human platelets.
-
Radioligand: A suitable radiolabeled GPIIb/IIIa antagonist (e.g., [3H]-Tirofiban or a custom-synthesized radiolabeled this compound).
-
Unlabeled Ligand: Prepare a serial dilution of this compound.
-
-
Competition Binding Assay:
-
In a multi-well plate, incubate the platelet membranes with a fixed concentration of the radioligand and varying concentrations of this compound. [11] * Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled antagonist).
-
Allow the reaction to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. [11] * Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [12]
-
IV. GPIIb/IIIa Signaling Pathway
The binding of an antagonist like this compound to GPIIb/IIIa blocks the "outside-in" signaling that normally occurs upon ligand binding, which is essential for full platelet activation and cytoskeletal reorganization.
GPIIb/IIIa Signaling Pathway Diagram
Caption: Simplified GPIIb/IIIa signaling pathway and the inhibitory action of this compound.
By following these detailed protocols, researchers can accurately and reliably determine the binding affinity and kinetics of this compound to the GPIIb/IIIa receptor, providing critical data for its preclinical and clinical development.
References
- 1. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Effects Of Glycoprotein IIb/IIIa Antagonists: Anti Platelet Aggregation And Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-platelet therapy: glycoprotein IIb-IIIa antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of low molecular weight GP IIb/IIIa antagonists that bind preferentially to activated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
Application of Gantofiban in Animal Models of Thrombosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gantofiban is a small molecule, non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb-IIIa) receptor.[1] The GPIIb-IIIa receptor is a key mediator of platelet aggregation, the final common pathway in thrombus formation. By blocking this receptor, this compound inhibits platelet aggregation and has been investigated for its potential as an antithrombotic agent. Although the clinical development of this compound was discontinued, the methodologies for evaluating such compounds in preclinical animal models remain highly relevant for the development of new antithrombotic therapies.[1]
These application notes provide a detailed overview of the experimental protocols and animal models that are applicable for assessing the efficacy and mechanism of action of GPIIb-IIIa antagonists like this compound.
Mechanism of Action: GPIIb-IIIa Receptor Antagonism
The primary mechanism of action for this compound is the inhibition of the GPIIb-IIIa receptor on the surface of platelets.[1] In response to various agonists (e.g., thrombin, ADP, collagen), platelets become activated, leading to a conformational change in the GPIIb-IIIa receptor. This change enables the receptor to bind to fibrinogen and von Willebrand factor (vWF), which in turn cross-links adjacent platelets, leading to platelet aggregation and the formation of a thrombus. This compound, as a competitive antagonist, binds to the GPIIb-IIIa receptor, preventing the binding of fibrinogen and vWF, thereby inhibiting platelet aggregation.[2][3]
References
Application Notes and Protocols for Evaluating Gantofiban Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gantofiban is a small molecule antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2] This receptor is crucial for platelet aggregation, the final common pathway in thrombus formation. Upon platelet activation, GPIIb/IIIa undergoes a conformational change, enabling it to bind fibrinogen, which then cross-links adjacent platelets.[3][4] By blocking the fibrinogen binding site on the GPIIb/IIIa receptor, this compound effectively inhibits platelet aggregation and thrombus formation.[1][5]
These application notes provide detailed protocols for three key cell-based assays to evaluate the in vitro efficacy of this compound:
-
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA) to measure the functional consequence of GPIIb/IIIa inhibition.
-
Flow Cytometry Assay for GPIIb/IIIa Receptor Occupancy to quantify the binding of this compound to its target.
-
Platelet Adhesion Assay to assess the inhibition of platelet attachment to a fibrinogen-coated surface.
Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet function.[6] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Signaling Pathway of Platelet Aggregation
Caption: Signaling pathway of agonist-induced platelet aggregation and its inhibition by this compound.
Experimental Protocol
a. Materials
-
Whole blood from healthy, consenting donors (drug-free for at least 10 days)
-
3.2% Sodium Citrate (B86180) anticoagulant tubes
-
Platelet agonists (e.g., Adenosine Diphosphate (ADP), Collagen)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Platelet Aggregometer
-
Clinical centrifuge
b. Method
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood in 3.2% sodium citrate tubes (9:1 blood to anticoagulant ratio).[7]
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off to obtain PRP.[7]
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.[5]
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using PPP if necessary.
-
Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a stir bar.
-
Add 5 µL of this compound solution at various concentrations (or vehicle control) to the PRP.
-
Incubate for 5-10 minutes at 37°C with stirring.[5]
-
Calibrate the aggregometer: set 0% aggregation with the PRP sample and 100% aggregation with PPP.[7][8]
-
Initiate aggregation by adding 50 µL of a platelet agonist (e.g., 20 µM ADP).[2]
-
Record the change in light transmission for 5-10 minutes.[5]
-
c. Data Analysis
-
Determine the maximum percentage of aggregation for each this compound concentration.
-
Calculate the percentage inhibition relative to the vehicle control.
-
Plot the percentage inhibition against this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition).[9]
Data Presentation
Table 1: Inhibition of ADP-induced Platelet Aggregation by this compound (Example Data)
| This compound (nM) | Mean Aggregation (%) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 85.2 | 4.1 | 0.0 |
| 10 | 72.5 | 3.8 | 14.9 |
| 30 | 55.1 | 4.5 | 35.3 |
| 100 | 31.8 | 3.2 | 62.7 |
| 300 | 12.3 | 2.5 | 85.6 |
| 1000 | 5.6 | 1.8 | 93.4 |
Note: This is example data. Actual results may vary.
Flow Cytometry for GPIIb/IIIa Receptor Occupancy
This assay quantifies the binding of this compound to the GPIIb/IIIa receptor on the platelet surface, providing a direct measure of target engagement.
Experimental Workflow
Caption: Workflow for determining GPIIb/IIIa receptor occupancy by this compound using flow cytometry.
Experimental Protocol
a. Materials
-
Whole blood (3.2% sodium citrate anticoagulant)
-
This compound stock solution
-
FITC-conjugated anti-human CD41/CD61 (GPIIb/IIIa) antibody (or a ligand-mimetic antibody like PAC-1)
-
Phosphate Buffered Saline (PBS) with 0.5% Bovine Serum Albumin (BSA) (Staining Buffer)
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS)
-
Flow cytometer
b. Method
-
Sample Preparation:
-
Dilute whole blood 1:10 in PBS.
-
Aliquot 100 µL of diluted blood into flow cytometry tubes.
-
Add this compound at various concentrations to the tubes and incubate for 15 minutes at room temperature. Include a vehicle control.
-
-
Staining:
-
Wash and Fixation:
-
Add 2 mL of Staining Buffer to each tube, vortex gently, and centrifuge at 300 x g for 5 minutes.[10]
-
Discard the supernatant and repeat the wash step.
-
Resuspend the cell pellet in 500 µL of fixation buffer.
-
-
Data Acquisition:
-
Acquire samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
Record the median fluorescence intensity (MFI) of the FITC signal for each sample.
-
c. Data Analysis
-
Calculate the percentage of receptor occupancy for each this compound concentration using the following formula: % Receptor Occupancy = [1 - (MFI with this compound / MFI of vehicle control)] x 100
Data Presentation
Table 2: GPIIb/IIIa Receptor Occupancy by this compound (Example Data)
| This compound (nM) | Median Fluorescence Intensity (MFI) | Standard Deviation | % Receptor Occupancy |
| 0 (Vehicle) | 15,234 | 876 | 0.0 |
| 10 | 11,890 | 754 | 22.0 |
| 30 | 7,617 | 621 | 50.0 |
| 100 | 3,351 | 432 | 78.0 |
| 300 | 1,219 | 210 | 92.0 |
| 1000 | 609 | 115 | 96.0 |
Note: This is example data. Actual results may vary.
Platelet Adhesion Assay
This assay evaluates the ability of this compound to prevent platelets from adhering to a surface coated with fibrinogen, a key ligand for GPIIb/IIIa.
Experimental Workflow
Caption: Workflow for the platelet adhesion assay to evaluate this compound efficacy.
Experimental Protocol
a. Materials
-
48-well or 96-well tissue culture plates
-
Fibrinogen solution (e.g., 50 µg/mL in PBS)[12]
-
Bovine Serum Albumin (BSA) solution (e.g., 1% in PBS)
-
Washed platelets (prepared from PRP)
-
This compound stock solution
-
Fluorescent dye (e.g., Calcein-AM or CyQuant® GR Dye)
-
Lysis buffer
-
Fluorescence plate reader
b. Method
-
Plate Coating:
-
Add 100 µL of fibrinogen solution to each well and incubate for 1 hour at 37°C or overnight at 4°C.[13]
-
Aspirate the fibrinogen solution and wash the wells twice with PBS.
-
Block non-specific binding by adding 200 µL of BSA solution and incubating for 1 hour at 37°C.[12]
-
Wash the wells twice with PBS.
-
-
Adhesion Assay:
-
Prepare a suspension of washed platelets (e.g., 2 x 10⁷ cells/mL) in a suitable buffer.
-
Pre-incubate the platelet suspension with various concentrations of this compound (or vehicle control) for 15 minutes at room temperature.
-
Add 100 µL of the platelet suspension to each fibrinogen-coated well.
-
Incubate for 30-90 minutes at 37°C.[4]
-
Carefully aspirate the medium and gently wash the wells 3-4 times with PBS to remove non-adherent platelets.[4]
-
-
Quantification:
-
Add 100 µL of lysis buffer containing a fluorescent dye (e.g., CyQuant® GR) to each well.[4]
-
Incubate for 20 minutes at room temperature with gentle shaking.[4]
-
Transfer the lysate to a black microplate and measure fluorescence at the appropriate excitation/emission wavelengths (e.g., 480/520 nm for CyQuant® GR).[4]
-
c. Data Analysis
-
Subtract the background fluorescence (from wells with no platelets).
-
Calculate the percentage inhibition of adhesion for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against this compound concentration to determine the IC50 value.
Data Presentation
Table 3: Inhibition of Platelet Adhesion to Fibrinogen by this compound (Example Data)
| This compound (nM) | Relative Fluorescence Units (RFU) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 9,876 | 543 | 0.0 |
| 10 | 8,123 | 498 | 17.8 |
| 30 | 5,998 | 412 | 39.3 |
| 100 | 2,876 | 354 | 70.9 |
| 300 | 987 | 187 | 90.0 |
| 1000 | 456 | 98 | 95.4 |
Note: This is example data. Actual results may vary.
Conclusion
The described cell-based assays provide a comprehensive framework for evaluating the in vitro efficacy of this compound. Light transmission aggregometry offers a functional assessment of its antiplatelet activity, flow cytometry provides a quantitative measure of target engagement, and the platelet adhesion assay confirms its mechanism of action by blocking ligand binding to the GPIIb/IIIa receptor. Together, these methods are essential tools for the preclinical characterization and development of this compound and other GPIIb/IIIa inhibitors.
References
- 1. ulab360.com [ulab360.com]
- 2. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. tandfonline.com [tandfonline.com]
- 9. clyte.tech [clyte.tech]
- 10. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 11. youtube.com [youtube.com]
- 12. Development of a method to quantify platelet adhesion and aggregation under static conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges with Gantofiban
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter solubility issues with Gantofiban in in vitro experiments. The following information is designed to offer a structured approach to effectively dissolve and utilize this compound in your assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound based on its chemical structure?
-
Piperazine (B1678402) Moiety : The piperazine group is a six-membered ring containing two nitrogen atoms. Generally, this functional group is basic and tends to increase the aqueous solubility of a molecule, especially at acidic pH where the nitrogen atoms can be protonated.[1][2][3]
-
Oxazolidinone Moiety : Oxazolidinone derivatives, on the other hand, are often characterized by poor water solubility.[4][5]
Given these opposing characteristics, this compound's solubility is likely to be pH-dependent and may be limited in neutral aqueous buffers. It is anticipated to have better solubility in acidic conditions and in organic solvents.
Q2: I am observing precipitation when I add this compound to my aqueous buffer for a cell-based assay. What is the recommended procedure to dissolve it?
A2: When a compound precipitates in an aqueous medium, the standard approach is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your final assay medium. This method helps to overcome kinetic solubility limits.
Recommended Solvents for Stock Solution:
-
Dimethyl sulfoxide (B87167) (DMSO): This is the most common and recommended starting solvent for preparing stock solutions of poorly water-soluble compounds for in vitro assays.
-
Ethanol: Can be an alternative, but it is generally more cytotoxic to cells than DMSO.
-
Dimethylformamide (DMF): Another option, but like ethanol, it can have higher cytotoxicity compared to DMSO.
It is crucial to keep the final concentration of the organic solvent in your cell culture medium as low as possible (typically ≤0.1% for DMSO) to avoid solvent-induced cytotoxicity.
Q3: My this compound has dissolved in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?
A3: This phenomenon, often called "crashing out," occurs when the compound is not soluble in the final aqueous environment. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward approach is to test lower final concentrations of this compound in your assay.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration is at a non-toxic level for your specific cell type (generally below 0.1%).
-
Use a Co-solvent: In some cases, a combination of solvents can improve solubility.
-
Gentle Warming: Pre-warming your aqueous medium to 37°C before adding the DMSO stock can sometimes help keep the compound in solution.
-
pH Adjustment: Since this compound contains a basic piperazine moiety, its solubility is likely to be higher at a lower pH. If your experimental conditions allow, you could try to dissolve it in a slightly acidic buffer before further dilution.
Q4: What type of in vitro assays are typically used for this compound, and are there any specific considerations for these assays?
A4: As a Glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist, this compound's primary in vitro application is in platelet aggregation assays.[6][7][8] These assays measure the ability of platelets to clump together after stimulation by an agonist.
Key Considerations for Platelet Aggregation Assays:
-
Platelet Source: Platelet-rich plasma (PRP) is commonly used.[6][8]
-
Agonists: Common agonists to induce platelet aggregation include adenosine (B11128) diphosphate (B83284) (ADP), collagen, and thrombin receptor activator peptide (TRAP).[9]
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any effects of the solvent on platelet function.
Data Presentation
The following table provides a general guide to common solvents for preparing stock solutions of compounds with limited aqueous solubility for use in in vitro assays.
| Solvent | Abbreviation | Typical Stock Concentration | Recommended Final Concentration in Media | Notes |
| Dimethyl sulfoxide | DMSO | 10-50 mM | ≤ 0.1% | The most common and preferred solvent for initial testing due to its high dissolving power and relatively low cytotoxicity at low concentrations. |
| Ethanol | EtOH | 10-50 mM | ≤ 0.5% | Can be more cytotoxic than DMSO. Some cell types are more sensitive. |
| Dimethylformamide | DMF | 10-50 mM | ≤ 0.1% | Similar to DMSO but can be more toxic. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 447.49 g/mol , dissolve 1 mg in 223.5 µL of DMSO).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for a Platelet Aggregation Assay
-
Pre-warm Medium: Pre-warm the platelet-rich plasma (PRP) or your aqueous buffer to 37°C.[6]
-
Serial Dilution (if necessary): If high concentrations of the DMSO stock are causing precipitation, perform an intermediate dilution of the stock solution in DMSO.
-
Final Dilution: While gently vortexing the pre-warmed PRP, add the required volume of the this compound DMSO stock solution drop-wise to achieve the final desired concentration. The final DMSO concentration should ideally be ≤0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of pre-warmed PRP.
-
Incubation: Incubate the PRP with this compound or vehicle control for the desired time (e.g., 5-15 minutes) at 37°C before adding the platelet agonist.[6]
Mandatory Visualization
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Piperazine [medbox.iiab.me]
- 4. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Pharmacokinetic Study for Linezolid and Two Novel Antibacterial Oxazolidinone Derivatives in Rabbits: Can Differences in the Pharmacokinetic Properties Explain the Discrepancies between Their In Vivo and In Vitro Antibacterial Activities? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]
Technical Support Center: Troubleshooting Gantofiban Instability in Solution
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering stability issues with Gantofiban in solution. The following information is curated to address common experimental challenges and is presented in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What are the possible causes and how can I resolve this?
A1: Cloudiness or precipitation of this compound in solution can be attributed to several factors, primarily related to solubility and storage conditions.
-
Poor Solubility: this compound has limited aqueous solubility. If the concentration in your aqueous buffer exceeds its solubility limit, precipitation will occur.
-
Solvent Choice: While soluble in DMSO, subsequent dilution into aqueous buffers can cause it to crash out of solution if not performed correctly.
-
Temperature Effects: Decreased temperature can lower the solubility of this compound, leading to precipitation.
-
pH Influence: The pH of the solution can significantly impact the ionization state and, consequently, the solubility of this compound.
Troubleshooting Steps:
-
Verify Concentration: Ensure the intended concentration is within the known solubility limits of this compound in your specific solvent system.
-
Optimize Solvent System: Prepare a high-concentration stock solution in 100% DMSO. For aqueous experimental solutions, dilute the DMSO stock solution dropwise while vigorously vortexing the aqueous buffer to ensure rapid dispersion. The final concentration of DMSO in the aqueous solution should be kept as low as possible to avoid solvent effects in your experiment, typically below 1%.
-
Control Temperature: Store solutions at the recommended temperature and allow them to equilibrate to room temperature before use if stored cold. Avoid freeze-thaw cycles where possible.
-
Adjust pH: Evaluate the solubility of this compound at different pH values to determine the optimal pH range for your experiments. Buffering the solution can help maintain a stable pH.
Q2: I suspect my this compound solution is degrading over time. What are the common degradation pathways and how can I minimize them?
A2: Degradation of this compound in solution is likely to occur via hydrolysis or oxidation, given its chemical structure containing piperazine (B1678402) and oxazolidinone moieties.
-
Hydrolysis: The oxazolidinone ring and the ester group are susceptible to hydrolysis, especially at non-neutral pH (acidic or alkaline conditions) and elevated temperatures.
-
Oxidation: The piperazine ring can be susceptible to oxidation. The presence of dissolved oxygen or oxidizing agents in the solution can accelerate this process.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the molecule.
Preventative Measures:
-
pH Control: Prepare solutions in a buffer system that maintains a pH where this compound exhibits maximum stability, generally recommended to be between pH 4 and 8 for many drugs.[1][2]
-
Temperature and Light Protection: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3] Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[4]
-
Use of Antioxidants: For long-term storage or if oxidation is a concern, consider adding antioxidants to the formulation.[5]
-
Inert Atmosphere: For highly sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Troubleshooting Guides
Guide 1: Investigating this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound solutions.
Workflow for Investigating Precipitation:
Caption: Troubleshooting workflow for this compound precipitation.
Guide 2: Assessing this compound Degradation
This guide outlines a process for identifying and mitigating the degradation of this compound in solution.
Potential Degradation Pathways of this compound:
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the recommended procedure for preparing a stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Equilibrate this compound powder to room temperature.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in amber, airtight vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C for long-term storage.[3]
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound in solution using HPLC. A stability-indicating method should be developed and validated to separate this compound from its potential degradation products.[6][7][8][9][10]
Objective: To quantify the concentration of this compound over time under specific storage conditions and to detect the formation of any degradation products.
Materials and Equipment:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a pH-adjusting modifier like formic acid or ammonium (B1175870) acetate)
-
This compound reference standard
-
Prepared this compound solutions for stability testing
-
Incubators or environmental chambers for controlled temperature and humidity storage
Procedure:
-
Method Development: Develop an HPLC method capable of separating this compound from potential impurities and degradation products. This typically involves optimizing the mobile phase composition, gradient, flow rate, and column temperature. Forced degradation studies are instrumental in this phase.[11][12][13][14]
-
Forced Degradation Study: To generate potential degradation products and validate the stability-indicating nature of the HPLC method, subject this compound solutions to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid and solution).
-
Photostability: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Stability Study Setup:
-
Prepare multiple, identical samples of your this compound solution.
-
Store the samples under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).
-
Establish a time-point schedule for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
HPLC Analysis:
-
At each time point, withdraw an aliquot of the sample.
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and integrate the peak area of this compound and any new peaks that appear.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Monitor the increase in the peak areas of any degradation products.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Concentration | Storage Temperature | Light Protection |
| Stock Solution | DMSO | 1-10 mM | -20°C or -80°C | Amber Vials |
| Working Solution | Aqueous Buffer | <100 µM | 2-8°C (short-term) | Required |
Table 2: Example Data from a Hypothetical this compound Stability Study at 37°C
| Time (hours) | This compound Remaining (%) | Degradation Product 1 (Peak Area) | Degradation Product 2 (Peak Area) |
| 0 | 100.0 | 0 | 0 |
| 2 | 98.5 | 1500 | 500 |
| 4 | 96.2 | 3200 | 1100 |
| 8 | 92.1 | 6800 | 2300 |
| 24 | 75.8 | 21000 | 7500 |
| 48 | 55.3 | 41500 | 15200 |
References
- 1. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isaacpub.org [isaacpub.org]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. questjournals.org [questjournals.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Stability-Indicating Method Development and Validation for Busulfan Drug Substance by Gas Chromatography-Flame Ionization Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Development and validation of a stability indicating HPLC method for t" by C.-L. Liao, C.-Y. Lee et al. [jfda-online.com]
- 10. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities [scielo.org.co]
- 14. biotech-asia.org [biotech-asia.org]
Gantofiban Phase II Clinical Trial Failure: A Technical Analysis
Technical Support Center
For researchers, scientists, and drug development professionals, understanding the reasons behind clinical trial failures is paramount for informing future research and development strategies. This technical guide provides a detailed analysis of the probable causes for the discontinuation of Gantofiban, an oral glycoprotein (B1211001) (GP) IIb/IIIa inhibitor, during its Phase II clinical trials for thrombosis.
Frequently Asked Questions (FAQs)
Q1: What was the primary mechanism of action for this compound?
A1: this compound is a small molecule designed as a competitive antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. This receptor is the final common pathway for platelet aggregation. By blocking the binding of fibrinogen to this receptor, this compound was intended to prevent platelet aggregation and, consequently, thrombus formation.
Q2: Why was this compound's development discontinued (B1498344) in Phase II?
A2: While specific trial data for this compound is not publicly available, its discontinuation in May 2004 aligns with a broader trend of failures among oral GPIIb/IIIa inhibitors in the early 2000s. The primary reasons for the failure of this drug class, and likely this compound, were a combination of insufficient efficacy and an increased risk of bleeding.[1][2][3][4]
Q3: Was there evidence of a lack of efficacy for this class of drugs?
A3: Yes, large Phase III trials of other oral GPIIb/IIIa inhibitors, such as Orbofiban, Sibrafiban, and Xemilofiban, failed to show a significant benefit in preventing recurrent cardiac events compared to standard therapies like aspirin.[1][2] In some cases, there was even a trend towards worse outcomes in the treatment group.
Q4: What were the primary safety concerns with oral GPIIb/IIIa inhibitors?
A4: The most significant safety concern was an increased risk of bleeding.[1][3] This was a consistent finding across multiple trials of different oral GPIIb/IIIa inhibitors. The therapeutic window for these drugs appeared to be very narrow, with doses high enough to inhibit platelet aggregation also leading to unacceptable bleeding complications.
Q5: Were there any other unexpected adverse effects observed with this drug class?
A5: Paradoxically, some studies of oral GPIIb/IIIa inhibitors suggested a potential pro-aggregatory, or pro-thrombotic, effect.[1][4] One hypothesis is that intermittent or incomplete receptor blockade by the oral agent could lead to a conformational change in the GPIIb/IIIa receptor, leaving it in an activated state and paradoxically increasing the risk of thrombosis.[1]
Troubleshooting Guide for Similar Research
Issue: Observing a lack of efficacy despite in vitro platelet inhibition.
-
Possible Cause: Inconsistent plasma drug concentrations. Oral administration can lead to variability in absorption and metabolism, resulting in periods of sub-therapeutic drug levels that are insufficient to prevent thrombosis.
-
Troubleshooting Step: Implement rigorous pharmacokinetic and pharmacodynamic (PK/PD) monitoring in your experimental design to correlate drug exposure with platelet inhibition levels over time.
Issue: Increased bleeding events in preclinical models.
-
Possible Cause: Overly potent and sustained platelet inhibition. Unlike intravenous agents that can be quickly discontinued, the long half-life of some oral inhibitors can lead to prolonged bleeding risk.
-
Troubleshooting Step: Evaluate different dosing regimens, including lower doses or intermittent dosing, to find a balance between anti-platelet effect and bleeding risk. Consider co-administration with agents that can mitigate bleeding.
Issue: Evidence of paradoxical platelet activation.
-
Possible Cause: Partial receptor occupancy. Low drug concentrations may only partially block GPIIb/IIIa receptors, potentially inducing a conformational change that primes platelets for aggregation.
-
Troubleshooting Step: Utilize flow cytometry or other sensitive assays to assess the activation state of platelets at various drug concentrations. Investigate the binding kinetics of the inhibitor to the receptor.
Data Presentation
Due to the discontinuation of this compound in Phase II, specific quantitative data from its clinical trials were not publicly released. However, the table below summarizes the general outcomes for the class of oral GPIIb/IIIa inhibitors based on published trials of other agents in this class.
| Outcome Measure | Oral GPIIb/IIIa Inhibitors | Control (Aspirin/Placebo) | General Finding |
| Efficacy | |||
| Primary Endpoint (e.g., Death, MI) | No significant difference | No significant difference | Lack of superior efficacy over standard of care.[2] |
| Safety | |||
| Major Bleeding | Increased incidence | Lower incidence | Consistently higher risk of bleeding complications.[1][3] |
| Mortality | In some trials, a trend towards increased mortality | Lower mortality | Concerns about potential for harm.[2] |
Experimental Protocols
Detailed protocols for the this compound Phase II trials are not available. However, a generalized protocol for a Phase II study of an oral antiplatelet agent in a thrombosis-related indication would typically include the following:
Study Design: A randomized, double-blind, placebo-controlled or active-comparator (e.g., aspirin) controlled trial.
Patient Population: Patients with a recent history of thrombotic events, such as acute coronary syndrome or deep vein thrombosis.
Key Inclusion Criteria:
-
Age 18-75 years.
-
Confirmed diagnosis of the target thrombotic condition.
-
Willingness to provide informed consent.
Key Exclusion Criteria:
-
High risk of bleeding.
-
Recent major surgery or trauma.
-
Severe renal or hepatic impairment.
-
Concomitant use of other potent antiplatelet or anticoagulant medications beyond the standard of care.
Treatment Arms:
-
This compound (various doses) + standard of care.
-
Placebo or Active Comparator + standard of care.
Primary Endpoints:
-
Efficacy: Incidence of a composite endpoint including death, myocardial infarction, stroke, or recurrent venous thromboembolism.
-
Safety: Incidence of major and minor bleeding events as defined by a standardized scale (e.g., TIMI or GUSTO bleeding scales).
Secondary Endpoints:
-
Pharmacokinetic profiling.
-
Pharmacodynamic assessment of platelet inhibition (e.g., light transmission aggregometry).
-
Incidence of other adverse events.
Visualizations
Caption: this compound's mechanism of action in the platelet aggregation pathway.
Caption: A generalized workflow for a Phase II clinical trial of a drug like this compound.
References
- 1. Learning from the Recently Completed Oral Glycoprotein IIb/IIIa Receptor Antagonist Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The failure of orally administered glycoprotein IIb/IIIa inhibitors to prevent recurrent cardiac events - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accesstomedicinefoundation.org [accesstomedicinefoundation.org]
- 4. An Updated Review on Glycoprotein IIb/IIIa Inhibitors as Antiplatelet Agents: Basic and Clinical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Gantofiban and Tirofiban: A Guide for Researchers
A comprehensive review of the available data on the Glycoprotein (B1211001) IIb/IIIa inhibitors Gantofiban and Tirofiban, intended for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their mechanism of action, pharmacokinetics, and clinical findings, alongside detailed experimental methodologies.
Introduction
Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonists are a class of potent antiplatelet agents that play a crucial role in the management of acute coronary syndromes (ACS) and as an adjunct to percutaneous coronary intervention (PCI). By blocking the final common pathway of platelet aggregation, these inhibitors prevent thrombus formation. This guide provides a comparative analysis of two such inhibitors: Tirofiban, a widely used agent, and this compound, a compound that underwent clinical development.
It is important to note that publicly available data on this compound is limited due to the discontinuation of its clinical development in Phase II.[1] Consequently, a direct, data-driven comparison with the extensively studied Tirofiban is challenging. This guide will present the available information on both compounds, highlighting the areas where data for this compound is not available, and will focus on a comprehensive overview of Tirofiban as a representative of this class of inhibitors.
Mechanism of Action: Targeting the Final Step of Platelet Aggregation
Both this compound and Tirofiban are classified as GPIIb/IIIa antagonists.[1][2] They function by competitively inhibiting the binding of fibrinogen and von Willebrand factor (vWF) to the GPIIb/IIIa receptor on the surface of activated platelets.[3][4] This receptor undergoes a conformational change upon platelet activation, enabling it to bind circulating fibrinogen, which then acts as a bridge between adjacent platelets, leading to aggregation and thrombus formation.[5][6] By blocking this interaction, GPIIb/IIIa inhibitors effectively prevent platelet aggregation induced by various agonists, such as ADP, thrombin, and collagen.[4]
dot
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound and Tirofiban.
Table 1: In Vitro Pharmacology
| Parameter | This compound | Tirofiban |
| Target | Glycoprotein IIb/IIIa Receptor | Glycoprotein IIb/IIIa Receptor |
| Mechanism of Action | Competitive Antagonist | Competitive Antagonist |
| Platelet Aggregation Inhibition (IC50) | Data not publicly available | ~37 nmol/L[7][8] |
| Receptor Binding (EC50) | Data not publicly available | ~24 nmol/L[7][8] |
Table 2: Pharmacokinetics
| Parameter | This compound | Tirofiban |
| Administration | Oral (in development)[1] | Intravenous[2][9] |
| Half-life (t½) | Data not publicly available | ~2 hours[10][11] |
| Protein Binding | Data not publicly available | ~65%[10][11] |
| Metabolism | Data not publicly available | Minimal[2][11] |
| Excretion | Data not publicly available | Primarily renal (urine and feces)[2][9] |
| Volume of Distribution (Vd) | Data not publicly available | 21 - 87 L[2] |
| Clearance | Data not publicly available | 4.8 - 25.8 L/h[2] |
Table 3: Clinical Development and Efficacy
| Aspect | This compound | Tirofiban |
| Development Status | Discontinued in Phase II[1] | Approved for clinical use |
| Indications | Thrombosis (investigational)[1] | Acute Coronary Syndromes (NSTE-ACS)[12], Percutaneous Coronary Intervention[13] |
| Efficacy Summary | Data not publicly available | Reduces composite endpoint of death, myocardial infarction, or refractory ischemia in ACS.[14][15] |
| Safety Profile | Data not publicly available | Main adverse effect is bleeding. Thrombocytopenia can also occur.[10][11] |
Experimental Protocols
A key experiment for evaluating GPIIb/IIIa inhibitors is the in vitro platelet aggregation assay, commonly performed using light transmission aggregometry (LTA).
Light Transmission Aggregometry (LTA) Protocol
This protocol provides a general methodology for assessing the inhibitory effect of a compound on platelet aggregation.
1. Sample Preparation:
-
Whole blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[16]
-
Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10-15 minutes at room temperature).[16][17]
-
Platelet-poor plasma (PPP) is obtained by further centrifuging the remaining blood at a higher speed (e.g., 2500 x g for 15 minutes).[18] PPP is used to set the baseline (0% aggregation) and 100% light transmission.
2. Assay Procedure:
-
The LTA instrument is set to 37°C.[16]
-
A cuvette with PRP is placed in the aggregometer, and a stir bar is added. The instrument is calibrated with PRP (representing 0% aggregation) and PPP (representing 100% aggregation).[19]
-
The test compound (e.g., this compound or Tirofiban) at various concentrations or a vehicle control is pre-incubated with the PRP for a specified time.
-
A platelet agonist (e.g., ADP, collagen, or thrombin receptor-activating peptide) is added to the PRP to induce aggregation.[19][20]
-
The change in light transmission through the PRP is recorded over time as platelets aggregate. The maximum percentage of aggregation is determined.
3. Data Analysis:
-
The percentage of platelet aggregation is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of platelet aggregation) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
dot
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. Clinical pharmacokinetics of tirofiban, a nonpeptide glycoprotein IIb/IIIa receptor antagonist: comparison with the monoclonal antibody abciximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]
- 6. Glycoprotein IIb/IIIa and P2Y12 Induction by Oligochitosan Accelerates Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tirofiban Blocks Platelet Adhesion to Fibrin with Minimal Perturbation of GpIIb/IIIa Structure | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. litfl.com [litfl.com]
- 11. youtube.com [youtube.com]
- 12. Efficacy and Safety of Tirofiban in High‐Risk Patients With Non‐ST‐Segment Elevation Acute Coronary Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. njppp.com [njppp.com]
- 14. e-century.us [e-century.us]
- 15. academic.oup.com [academic.oup.com]
- 16. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 17. 2.6. Determination of platelet aggregation by light transmission aggregometry [bio-protocol.org]
- 18. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. plateletservices.com [plateletservices.com]
- 20. journals.viamedica.pl [journals.viamedica.pl]
Gantofiban in Preclinical Models: A Comparative Analysis of Antithrombotic Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of gantofiban, a glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) antagonist, with other key antithrombotic agents. Due to the discontinuation of this compound's clinical development, this report incorporates data from preclinical studies of other GPIIb/IIIa antagonists as surrogates to provide a comprehensive comparative landscape.
This compound, a non-peptide antagonist of the platelet GPIIb/IIIa receptor, was developed to prevent platelet aggregation and subsequent thrombus formation. While its clinical development was halted, understanding its preclinical profile and that of similar agents remains valuable for the ongoing development of novel antithrombotic therapies. This guide summarizes quantitative data from various preclinical models, details experimental protocols, and visualizes relevant biological pathways and workflows.
Comparative Efficacy of Antithrombotic Agents
The following tables present a summary of the quantitative data from preclinical studies, comparing the efficacy and safety of GPIIb/IIIa antagonists (as surrogates for this compound) with other widely used antithrombotic agents such as clopidogrel (B1663587) and aspirin (B1665792).
Table 1: In Vitro Platelet Aggregation Inhibition
| Compound Class | Specific Agent | Agonist | IC50 | Species | Reference |
| GPIIb/IIIa Antagonist | Tirofiban | ADP | ~70 ng/mL | Porcine | [1] |
| Collagen | ~200 ng/mL | Porcine | [1] | ||
| P2Y12 Antagonist | Clopidogrel | ADP | - | - | - |
| COX Inhibitor | Aspirin | Arachidonic Acid | - | - | - |
IC50 (Inhibitory Concentration 50%) represents the concentration of a drug that is required for 50% inhibition of a biological process. Data for clopidogrel and aspirin IC50 in comparable in vitro platelet aggregation assays were not available in the searched literature.
Table 2: In Vivo Antithrombotic Efficacy in Arterial Thrombosis Models
| Compound Class | Specific Agent | Animal Model | Thrombosis Induction | Key Efficacy Endpoint & Result | Reference |
| GPIIb/IIIa Antagonist | Roxifiban (B1679589) | Canine Carotid Artery | Electrolytic Injury | 100% prevention of occlusive thrombosis | [2] |
| P2Y12 Antagonist | Clopidogrel | Rat Carotid Artery | Electrical Stimulation | ED50 = 1.0 +/- 0.2 mg/kg, p.o. for inhibition of thrombus formation | [3] |
| COX Inhibitor | Aspirin | Canine Carotid Artery | Electrolytic Injury | Did not reduce the incidence of occlusive thrombosis | [2] |
ED50 (Effective Dose 50%) is the dose that produces a therapeutic effect in 50% of the population that receives it.
Table 3: Safety Profile - Bleeding Time
| Compound Class | Specific Agent | Animal Model | Dose | Bleeding Time Prolongation | Reference |
| GPIIb/IIIa Antagonist | Orbofiban | Guinea Pig | ≥30 mg/kg | Significant prolongation | [4] |
| COX Inhibitor | Aspirin | Guinea Pig | 100 mg/kg | Significant prolongation | [4] |
| P2Y12 Antagonist & COX Inhibitor | Clopidogrel + Aspirin | Rabbit | - | Additive effects on prolongation | [5] |
Experimental Protocols
Detailed methodologies for the key preclinical models cited are crucial for interpreting the comparative data.
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats
This model is widely used to evaluate the efficacy of antithrombotic agents in an arterial thrombosis setting.
Procedure:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. The right common carotid artery is carefully exposed through a midline cervical incision.
-
Thrombosis Induction: A filter paper strip saturated with a ferric chloride (FeCl3) solution (typically 20-50%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes) to induce endothelial injury.[6][7][8]
-
Blood Flow Monitoring: A Doppler flow probe is placed on the artery, proximal to the injury site, to continuously monitor blood flow. The time to vessel occlusion (TTO) is a key parameter measured.[6][9]
-
Drug Administration: Test compounds (e.g., GPIIb-IIIa antagonists, clopidogrel, aspirin) are typically administered orally or intravenously at specified times before the induction of thrombosis.[6]
-
Outcome Assessment: The primary endpoint is the time to complete cessation of blood flow (occlusion). Thrombus weight can also be determined at the end of the experiment.
Electrolytic Injury-Induced Carotid Artery Thrombosis Model in Rabbits
This model simulates thrombosis formation following severe endothelial damage.
Procedure:
-
Animal Preparation: Male New Zealand White rabbits are anesthetized. A segment of the carotid artery is isolated.
-
Thrombosis Induction: An electrical current (e.g., 4 mA for 3 minutes) is applied to the external surface of the artery via a bipolar electrode. This causes endothelial denudation and stimulates thrombus formation.[10]
-
Blood Flow and Thrombus Measurement: Carotid blood flow is monitored continuously. After a set period, the arterial segment containing the thrombus is excised and the thrombus weight is measured.[10][11]
-
Drug Administration: The investigational drug is typically administered as an intravenous bolus followed by a continuous infusion before and during the electrical stimulation.[10]
-
Efficacy Evaluation: The reduction in thrombus weight and the maintenance of blood flow in the treated groups are compared to a vehicle control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanisms of action of the compared antithrombotic agents and a typical experimental workflow.
Caption: Signaling pathways of different antithrombotic agents.
Caption: General workflow for in vivo preclinical thrombosis models.
Conclusion
Preclinical data for GPIIb/IIIa antagonists, used here as a proxy for this compound, demonstrate potent inhibition of platelet aggregation and efficacy in preventing occlusive thrombus formation in various animal models.[2] In direct comparisons within specific models, GPIIb/IIIa antagonists like roxifiban appeared more effective than aspirin in preventing arterial thrombosis.[2] Clopidogrel also shows significant antithrombotic effects, with an ED50 of 1.0 mg/kg in a rat model of arterial thrombosis.[3]
The choice of antithrombotic agent in a clinical setting depends on a careful balance of efficacy and bleeding risk. Preclinical models, such as the ferric chloride and electrolytic injury models, provide a critical platform for the initial assessment of these parameters. While direct comparative data for this compound is scarce, the extensive preclinical research on other GPIIb/IIIa antagonists provides a valuable framework for understanding the potential therapeutic profile of this class of drugs. Future research should focus on head-to-head comparisons of novel antithrombotic agents in standardized preclinical models to better predict clinical outcomes.
References
- 1. Novel Antithrombotic Agents in Ischemic Cardiovascular Disease: Progress in the Search for the Optimal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intravenous and oral antithrombotic efficacy of the novel platelet GPIIb/IIIa antagonist roxifiban (DMP754) and its free acid form, XV459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of various antiplatelet agents on acute arterial thrombosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiplatelet and antithrombotic effects of orbofiban, a new orally active GPIIb/IIIa antagonist, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antiaggregating and antithrombotic activity of clopidogrel is potentiated by aspirin in several experimental models in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cordynamics.com [cordynamics.com]
- 10. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Gantofiban and Abciximab in Platelet Aggregation Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Gantofiban and Abciximab (B1174564), two antagonists of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, a key player in platelet aggregation. While direct head-to-head clinical trial data is limited due to the developmental stage of this compound, this document synthesizes available information to facilitate a scientific comparison of their properties and mechanisms.
I. Introduction and Mechanism of Action
Both this compound and Abciximab are potent antiplatelet agents that exert their effects by targeting the GP IIb/IIIa receptor on platelets.[1] This receptor is the final common pathway for platelet aggregation.[2][3] Upon platelet activation, the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen and von Willebrand factor (vWF), which then cross-link adjacent platelets to form a thrombus.[3][4] By blocking this binding, GP IIb/IIIa inhibitors prevent platelet aggregation and thrombus formation.[1]
This compound is a small molecule, non-peptide fibrinogen receptor antagonist.[5][6] Its mechanism is centered on the competitive inhibition of fibrinogen binding to the GP IIb/IIIa receptor.
Abciximab , in contrast, is the Fab fragment of a chimeric human-murine monoclonal antibody (7E3).[2][7] It binds to the GP IIb/IIIa receptor, sterically hindering the binding of fibrinogen and vWF.[2] In addition to its primary target, Abciximab also binds to the αvβ3 integrin receptor (vitronectin receptor) on platelets, endothelial cells, and smooth muscle cells, as well as the Mac-1 receptor on monocytes and neutrophils.[2][8][9] This multi-target action may contribute to additional antithrombotic and anti-inflammatory effects.[8][9]
Figure 1. Mechanism of action for this compound and Abciximab.
II. Comparative Data
The following tables summarize the known pharmacological and clinical properties of this compound and Abciximab based on available data.
Table 1: Pharmacological and Structural Properties
| Property | This compound | Abciximab |
| Drug Class | Small molecule, oxazole, piperazine[6] | Chimeric monoclonal antibody Fab fragment[7] |
| Target(s) | GP IIb/IIIa receptor (Integrin α-IIb/β-3)[5] | GP IIb/IIIa, αvβ3 (Vitronectin) receptor, Mac-1 receptor[2] |
| Binding | Reversible antagonist[5] | Strong affinity, slow dissociation |
| Administration | Investigated for oral administration[6] | Intravenous[10] |
Table 2: Pharmacokinetic Profile
| Parameter | This compound | Abciximab |
| Plasma Half-life | Data not available | Initial: <10 minutes; Second phase: ~30 minutes[2][7] |
| Platelet-bound Half-life | Data not available | Dissociation half-life up to 4 hours[10] |
| Recovery of Platelet Function | Data not available | Begins within hours, returns to normal in ~48-96 hours[7][11] |
| Metabolism | Data not available | Proteolytic cleavage[10] |
| Excretion | Data not available | Renal[2] |
Table 3: Clinical Development and Efficacy
| Aspect | This compound | Abciximab |
| Development Status | Phase II trials for thrombosis were discontinued (B1498344) in 2004[6] | Approved for clinical use as an adjunct to percutaneous coronary intervention (PCI)[2] |
| Efficacy Endpoint | Not established | Reduces risk of major adverse cardiac events (MACE) post-PCI[12][13] |
| Key Clinical Trials | Phase II trials in Japan[6] | EPIC, EPILOG, EPISTENT, TARGET[13][14][15] |
Table 4: Safety Profile
| Adverse Event | This compound | Abciximab |
| Major Bleeding | Data not available | Increased risk, especially gastrointestinal hemorrhage[10][12] |
| Thrombocytopenia | Data not available | A known, though rare, serious risk[7] |
| Other Side Effects | Data not available | Nausea, vomiting, hypotension, hypersensitivity reactions[4][10] |
III. Experimental Protocols
While direct comparative experimental data is unavailable, the following protocols outline standard methodologies for evaluating the performance of GP IIb/IIIa inhibitors like this compound and Abciximab.
1. In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
LTA is the gold-standard method for assessing platelet function and the efficacy of antiplatelet agents.[16][17]
-
Objective: To determine the concentration-dependent inhibitory effect of a test compound (e.g., this compound) on platelet aggregation induced by various agonists.
-
Methodology:
-
Blood Collection: Whole blood is collected from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[18]
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by low-speed centrifugation of whole blood. Platelet-poor plasma (PPP), used as a reference, is obtained by high-speed centrifugation.[18] The platelet count in the PRP is standardized.
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar in a light transmission aggregometer.[16]
-
The instrument is calibrated with PRP (0% transmission) and PPP (100% transmission).[18]
-
The test compound (this compound or Abciximab) at various concentrations is added to the PRP and incubated.
-
A platelet agonist (e.g., ADP, collagen, thrombin) is added to induce aggregation.[16]
-
The change in light transmission is recorded over time as platelets aggregate, allowing for the calculation of the percentage of inhibition.[16]
-
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value for the test compound is calculated from the concentration-response curve.[16]
2. Clinical Trial Protocol for Adjunctive Therapy in Percutaneous Coronary Intervention (PCI)
This protocol outlines a typical phase III clinical trial design to evaluate the efficacy and safety of a GP IIb/IIIa inhibitor.
-
Objective: To assess whether the addition of a GP IIb/IIIa inhibitor to standard therapy (aspirin and heparin) reduces the incidence of ischemic complications in patients undergoing PCI.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[19][20]
-
Patient Population: Patients scheduled to undergo elective or urgent PCI.[19]
-
Methodology:
-
Randomization: Eligible patients are randomly assigned to receive either the investigational drug (e.g., this compound) or a placebo, in addition to standard antiplatelet and anticoagulant therapy.[19]
-
Drug Administration: The drug is typically administered as an intravenous bolus followed by a continuous infusion for a specified period (e.g., 12-24 hours).[10]
-
Primary Endpoint: The primary efficacy endpoint is a composite of major adverse cardiac events (MACE), typically including death, non-fatal myocardial infarction, and urgent target-vessel revascularization within 30 days.[19]
-
Safety Endpoints: Safety is assessed by monitoring bleeding events (major and minor) and the incidence of thrombocytopenia.[19]
-
-
Data Analysis: The incidence of the primary and safety endpoints is compared between the treatment and placebo groups.
Figure 2. General experimental workflow for evaluating GP IIb/IIIa inhibitors.
IV. Conclusion
Abciximab is a well-established, potent antiplatelet agent with a broad mechanism of action and proven clinical efficacy in the setting of percutaneous coronary intervention.[2][13] this compound, a small molecule inhibitor, represents a different therapeutic approach, though its clinical development was discontinued.[6] The data presented here, based on available non-clinical and clinical information, highlights the fundamental differences in their structure, targets, and developmental trajectory. Further research into small molecule GP IIb/IIIa inhibitors may yet yield new therapeutic options, building on the foundational understanding provided by agents like this compound and the clinical success of Abciximab.
References
- 1. Glycoprotein IIb/IIIa inhibitors - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Abciximab? [synapse.patsnap.com]
- 4. medschool.co [medschool.co]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound - AdisInsight [adisinsight.springer.com]
- 7. Abciximab - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Drug Monograph: Abciximab (ReoPro) [ebmconsult.com]
- 12. Efficacy and safety of abciximab on acute myocardial infarction treated with percutaneous coronary interventions: a meta-analysis of randomized, controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. A direct comparison of tirofiban and abciximab during percutaneous coronary revascularization and stent placement: rationale and design of the TARGET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. A clinical trial of abciximab in elective percutaneous coronary intervention after pretreatment with clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Antiplatelet Effects of Gantofiban and Eptifibatide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiplatelet effects of Gantofiban and Eptifibatide, two glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor inhibitors. While both agents target the final common pathway of platelet aggregation, a direct quantitative comparison is challenging due to the discontinuation of this compound's clinical development. Publicly available data on this compound's antiplatelet potency and clinical efficacy is limited.
This document summarizes the available quantitative data for Eptifibatide, outlines the standard experimental protocols for assessing antiplatelet activity, and presents the shared mechanism of action for this class of drugs.
Mechanism of Action: Glycoprotein IIb/IIIa Receptor Inhibition
Both this compound and Eptifibatide are classified as GP IIb/IIIa receptor antagonists.[1] This receptor is the most abundant on the platelet surface and plays a crucial role in the final step of platelet aggregation. Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen and von Willebrand factor (vWF). This binding facilitates the cross-linking of platelets, leading to the formation of a platelet plug.
This compound, a small molecule non-peptide antagonist, and Eptifibatide, a synthetic cyclic heptapeptide (B1575542) derived from rattlesnake venom, competitively inhibit the binding of fibrinogen to the activated GP IIb/IIIa receptor. This blockade prevents platelet aggregation and thrombus formation.
Caption: Mechanism of action of GP IIb/IIIa inhibitors.
Quantitative Data on Antiplatelet Effects
Comprehensive, directly comparable quantitative data for this compound and Eptifibatide is not available in the public domain. This compound's development was discontinued (B1498344) during Phase II clinical trials, limiting the extent of published data.
The following table summarizes the available quantitative data for Eptifibatide's antiplatelet effect.
| Parameter | Agonist | Method | Value | Reference |
| IC50 | 20 µM ADP | Light Transmission Aggregometry (LTA) | 0.11-0.22 µg/mL | |
| IC50 | 5 µg/mL Collagen | Light Transmission Aggregometry (LTA) | 0.28-0.34 µg/mL | |
| Platelet Aggregation Inhibition (ex vivo) | ADP | Light Transmission Aggregometry (LTA) | >80% inhibition 5 minutes after administration |
Experimental Protocols
To benchmark the antiplatelet effect of compounds like this compound and Eptifibatide, standardized in vitro and ex vivo assays are employed. The following are detailed methodologies for two key experiments.
Light Transmission Aggregometry (LTA)
Principle: LTA is the gold-standard for measuring platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP and PPP Preparation:
-
Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) at room temperature.
-
Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes). The PPP is used as a blank (100% light transmission).
-
-
Assay Procedure:
-
Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C in an aggregometer.
-
The baseline light transmission is set using the PRP (0% aggregation). The 100% aggregation level is set using PPP.
-
The test compound (e.g., this compound or Eptifibatide) at various concentrations or a vehicle control is added to the PRP and incubated for a specified time.
-
A platelet agonist (e.g., ADP, collagen, or thrombin receptor-activating peptide [TRAP]) is added to induce aggregation.
-
The change in light transmission is recorded over time (typically 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is calculated. For dose-response curves, the IC50 value (the concentration of the inhibitor that reduces the maximal aggregation by 50%) is determined.
Flow Cytometry-Based Platelet Aggregation Assay
Principle: Flow cytometry can be used to measure platelet aggregation in whole blood, which is a more physiological environment than PRP. It identifies and counts single platelets versus platelet aggregates.
Methodology:
-
Blood Collection: Whole blood is collected into tubes containing an anticoagulant (e.g., hirudin or citrate).
-
Assay Procedure:
-
Aliquots of whole blood are incubated with a fluorescently labeled platelet-specific antibody (e.g., anti-CD41 or anti-CD61).
-
The test compound or vehicle is added and incubated.
-
A platelet agonist is added to induce aggregation.
-
The reaction is stopped at various time points by adding a fixative (e.g., formaldehyde).
-
-
Flow Cytometry Analysis:
-
The sample is analyzed on a flow cytometer.
-
Platelets are identified based on their forward scatter, side scatter, and fluorescence characteristics.
-
The number of single platelet events is counted. A decrease in the number of single platelets indicates the formation of aggregates.
-
-
Data Analysis: The percentage of platelet aggregation is calculated based on the reduction in single platelet count compared to a non-stimulated control.
References
Gantofiban: Unraveling the Mechanism of a Discontinued Reversible GP IIb/IIIa Inhibitor
The development of Gantofiban, a reversible glycoprotein (B1211001) (GP) IIb/IIIa inhibitor, was discontinued (B1498344) in May 2004 during Phase II clinical trials.[1] As a result, publicly available, in-depth experimental data confirming its specific mechanism of reversible inhibition and comparing its performance with other agents is scarce.
This guide will, therefore, focus on the established mechanisms of other well-characterized reversible GP IIb/IIIa inhibitors, namely Tirofiban and Eptifibatide, and contrast them with the slowly reversible inhibitor, Abciximab. This comparative analysis will provide researchers, scientists, and drug development professionals with a framework for understanding the key pharmacodynamic properties that govern the efficacy and safety of this class of antiplatelet agents.
The Final Common Pathway of Platelet Aggregation
Platelet aggregation is the final common step in the formation of a thrombus. The activation of platelets leads to a conformational change in the GP IIb/IIIa receptor, enabling it to bind fibrinogen. A single fibrinogen molecule can bind to two adjacent platelets, leading to the formation of a platelet aggregate.[2][3] GP IIb/IIIa inhibitors exert their antithrombotic effect by blocking this binding of fibrinogen to its receptor on activated platelets.[4][5]
Comparative Pharmacodynamics of GP IIb/IIIa Inhibitors
The key differentiator among GP IIb/IIIa inhibitors lies in their binding kinetics to the receptor, specifically their association (on-rate) and dissociation (off-rate) constants. These properties determine the onset, offset, and reversibility of their antiplatelet effects.
| Parameter | Abciximab | Eptifibatide | Tirofiban |
| Class | Monoclonal Antibody Fragment | Cyclic Heptapeptide | Non-peptide Tyrosine Derivative |
| Binding | Non-competitive (slowly reversible) | Competitive, Reversible | Competitive, Reversible |
| Dissociation Constant (Kd) | ~5 nM[2] | ~120 nM[2] | ~15 nM[2] |
| Plasma Half-life | ~10-30 minutes | ~2.5 hours | ~2 hours |
| Receptor Blockade Duration | Prolonged (days) | Short (hours) | Short (hours) |
| Reversibility | Slow (requires platelet transfusion for rapid reversal) | Rapid | Rapid |
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay is crucial for determining the affinity of a competitor ligand (like this compound) for the GP IIb/IIIa receptor.
Principle: This competitive binding assay measures the ability of a non-radiolabeled test compound to displace a known radiolabeled ligand that has a high affinity for the GP IIb/IIIa receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50, which can then be used to calculate the inhibitory constant (Ki).
Protocol Outline:
-
Preparation of Platelet Membranes:
-
Isolate human platelets from whole blood by differential centrifugation.
-
Lyse the platelets and prepare a membrane fraction rich in GP IIb/IIIa receptors.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, incubate the platelet membranes with a fixed concentration of a radiolabeled GP IIb/IIIa antagonist (e.g., [³H]-Tirofiban).
-
Add increasing concentrations of the unlabeled competitor compound (e.g., this compound).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. Anti-platelet therapy: glycoprotein IIb-IIIa antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects Of Glycoprotein IIb/IIIa Antagonists: Anti Platelet Aggregation And Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Review of Small Molecule Fibrinogen Receptor Antagonists: From Bench to Bedside and Back
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet therapy, small molecule fibrinogen receptor antagonists, which primarily target the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, represent a potent class of agents. By blocking the final common pathway of platelet aggregation, these drugs have demonstrated significant efficacy in preventing thrombotic events in acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI). This guide provides a comparative review of key small molecule fibrinogen receptor antagonists, presenting their performance based on experimental data, detailing the methodologies used for their evaluation, and exploring the signaling pathways they modulate.
Mechanism of Action: Targeting the Final Step of Platelet Aggregation
Fibrinogen receptor antagonists function by competitively inhibiting the binding of fibrinogen and von Willebrand factor (vWF) to the GP IIb/IIIa receptor on the surface of activated platelets. This receptor, an integrin also known as αIIbβ3, undergoes a conformational change upon platelet activation, enabling it to bind its ligands and cross-link adjacent platelets, leading to the formation of a platelet plug. Small molecule antagonists, often designed as mimetics of the Arginine-Glycine-Aspartic acid (RGD) sequence found in fibrinogen, fit into the ligand-binding pocket of the activated GP IIb/IIIa receptor, thereby preventing this crucial interaction and inhibiting platelet aggregation.
Comparative Efficacy and Potency of Small Molecule Fibrinogen Receptor Antagonists
The efficacy and potency of various small molecule fibrinogen receptor antagonists have been extensively evaluated in preclinical and clinical studies. The following tables summarize key quantitative data for both intravenous and oral agents.
Table 1: In Vitro Potency of Intravenous Fibrinogen Receptor Antagonists
| Compound | Type | IC50 (Platelet Aggregation, ADP-induced) | Ki (Receptor Binding Affinity) |
| Tirofiban (B1683177) | Non-peptide RGD mimetic | 55 nM[1] | 15 nM[2] |
| Eptifibatide (B1663642) | Cyclic heptapeptide | 238 nM[1] | Not widely reported |
Table 2: In Vitro Potency of Oral Fibrinogen Receptor Antagonists
| Compound | Type | IC50 (Platelet Aggregation, ADP-induced) | Ki (Receptor Binding Affinity) |
| Roxifiban | Non-peptide RGD mimetic | 27 nM[1] | ~1-2 nM (for its active form, XV459)[3] |
| Orbofiban (B1677454) | Non-peptide RGD mimetic | 105 nM[1] | Data not readily available |
| Sibrafiban (B69945) | Non-peptide RGD mimetic | Data not readily available | Data not readily available |
| Xemilofiban | Non-peptide RGD mimetic | Data not readily available | Data not readily available |
| Lotrafiban | Non-peptide RGD mimetic | Data not readily available | Data not readily available |
Experimental Protocols
The characterization of small molecule fibrinogen receptor antagonists relies on a battery of standardized in vitro and in vivo assays.
In Vitro Assays
1. Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
This assay is the gold standard for assessing platelet function and the inhibitory effect of antagonists.[4]
-
Principle: Platelet-rich plasma (PRP) is stirred in a cuvette, and the transmission of light through the sample is measured. Upon addition of a platelet agonist (e.g., ADP, collagen, thrombin), platelets aggregate, causing the plasma to clear and light transmission to increase. The extent of aggregation is proportional to the change in light transmission.[5]
-
Methodology:
-
Blood Collection: Whole blood is drawn from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP and PPP Preparation: Platelet-rich plasma is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a blank.[4]
-
Assay Procedure:
-
The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aliquots of PRP are placed in aggregometer cuvettes with a stir bar and incubated at 37°C.
-
The antagonist at various concentrations or vehicle control is added to the PRP and incubated for a specific period.
-
A platelet agonist (e.g., 20 µM ADP) is added to initiate aggregation.[1]
-
Light transmission is recorded for a set time (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is determined, and the IC50 value (the concentration of the antagonist that inhibits platelet aggregation by 50%) is calculated from the dose-response curve.
-
2. Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the antagonist to the GP IIb/IIIa receptor.[6][7]
-
Principle: The assay measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand (e.g., [³H]-tirofiban or a radiolabeled RGD mimetic like [³H]-DMP728) for binding to the GP IIb/IIIa receptor on platelets.[6][8]
-
Methodology:
-
Platelet Preparation: Washed platelets are prepared from whole blood by centrifugation and resuspension in a suitable buffer.
-
Assay Procedure:
-
A fixed concentration of the radiolabeled ligand is incubated with the washed platelets in the presence of varying concentrations of the unlabeled antagonist.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the platelets with the bound radioligand.[9]
-
The radioactivity on the filter is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[9]
-
In Vivo Models
1. Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model
This is a widely used model to evaluate the antithrombotic efficacy of compounds in vivo.[10][11]
-
Principle: The topical application of ferric chloride to an artery induces oxidative injury to the endothelium, exposing the subendothelial matrix and triggering thrombus formation. The time to vessel occlusion is a measure of the thrombotic response.[12]
-
Methodology:
-
Animal Preparation: Mice or rats are anesthetized, and a major artery (e.g., carotid or femoral artery) is surgically exposed.[13]
-
Drug Administration: The antagonist or vehicle is administered intravenously or orally at a predetermined time before the injury.
-
Thrombosis Induction: A piece of filter paper saturated with a specific concentration of FeCl₃ solution (e.g., 5-10%) is applied to the adventitial surface of the artery for a defined period (e.g., 3 minutes).[11]
-
Monitoring: Blood flow through the artery is monitored using a Doppler flow probe. The time from the application of FeCl₃ to the complete cessation of blood flow (occlusion) is recorded.
-
Data Analysis: The time to occlusion is compared between the antagonist-treated and vehicle-treated groups to assess the antithrombotic effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway in platelet aggregation and a typical experimental workflow for evaluating fibrinogen receptor antagonists.
Figure 1: Signaling pathway of platelet activation and aggregation, and the site of action for small molecule fibrinogen receptor antagonists.
Figure 2: A typical experimental workflow for the preclinical evaluation of small molecule fibrinogen receptor antagonists.
The Challenge of Oral Antagonists: A Tale of Failed Trials
While intravenous GP IIb/IIIa antagonists have found a solid place in acute care, the development of oral antagonists for chronic use has been fraught with challenges and ultimately unsuccessful. Large clinical trials with oral agents like orbofiban and sibrafiban were terminated due to a lack of efficacy and, more concerningly, an increase in mortality compared to placebo.[14][15]
Several hypotheses have been proposed to explain these failures:
-
Partial Agonism: Some oral antagonists, at sub-therapeutic concentrations, may induce a conformational change in the GP IIb/IIIa receptor that paradoxically promotes a prothrombotic state.[9]
-
Pharmacokinetic Variability: The low bioavailability and large peak-to-trough variations in plasma concentrations of some oral agents may have led to periods of inadequate receptor blockade, potentially leaving patients unprotected or even at increased risk.[9]
-
Long-term Receptor Occupancy: Continuous, long-term blockade of the GP IIb/IIIa receptor might have unforeseen adverse effects on other cellular processes.[14]
Conclusion
Small molecule fibrinogen receptor antagonists are potent inhibitors of platelet aggregation with a well-defined mechanism of action. Intravenous agents like tirofiban and eptifibatide have proven to be valuable tools in the management of acute coronary syndromes. However, the journey of their oral counterparts serves as a cautionary tale in drug development, highlighting the complexities of translating potent in vitro activity into safe and effective chronic therapies. Future research in this area may focus on developing novel antagonists with improved pharmacokinetic profiles and a reduced risk of partial agonism, potentially revisiting the prospect of long-term oral antiplatelet therapy targeting the fibrinogen receptor.[12] The recent development of a subcutaneous formulation of a novel small molecule GP IIb/IIIa inhibitor, zalunfiban, for acute use, suggests that innovation in this class of drugs is ongoing.
References
- 1. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antithrombotic agents: from RGD to peptide mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 6. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for Roxifiban - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Progress in the research of GPIIb/IIIa antagonists. | Semantic Scholar [semanticscholar.org]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. [PDF] Design and Synthesis of RGD Mimetics as Potent Inhibitors of Platelet Aggregation | Semantic Scholar [semanticscholar.org]
- 14. Critical Analysis of Thrombocytopenia Associated With Glycoprotein IIb/IIIa Inhibitors and Potential Role of Zalunfiban, a Novel Small Molecule Glycoprotein Inhibitor, in Understanding the Mechanism(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Critical Analysis of Thrombocytopenia Associated With Glycoprotein IIb/IIIa Inhibitors and Potential Role of Zalunfiban, a Novel Small Molecule Glycoprotein Inhibitor, in Understanding the Mechanism(s) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Gantofiban's Core Structure: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic potential of the core structure of Gantofiban, a small molecule Glycoprotein (GP) IIb/IIIa receptor antagonist. Due to the discontinuation of this compound's clinical development in the early 2000s, publicly available, direct comparative experimental data is limited. Therefore, this guide will focus on the therapeutic class to which this compound belongs—non-peptide, small-molecule GP IIb/IIIa inhibitors—using data from clinically successful drugs with similar mechanisms of action, such as Tirofiban and Eptifibatide, as key comparators.
Introduction to this compound and the Role of GP IIb/IIIa Antagonists
This compound is a non-peptide, small-molecule antagonist of the platelet GP IIb/IIIa receptor.[1] This receptor, also known as integrin αIIbβ3, is the final common pathway for platelet aggregation. Upon platelet activation, the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet plug. By blocking this receptor, GP IIb/IIIa antagonists effectively inhibit platelet aggregation, a critical process in the pathophysiology of thrombotic cardiovascular events such as myocardial infarction and unstable angina.
The development of this compound was discontinued (B1498344) during Phase II clinical trials.[1] However, its core structure represents a class of therapeutic agents that has seen clinical success with drugs like Tirofiban and Eptifibatide. This guide will leverage the available data on these successful analogues to validate the therapeutic concept of this compound's core structure.
Comparative Performance Data
To objectively assess the therapeutic potential of a this compound-like core structure, we will compare the in vitro and in vivo performance of established small-molecule GP IIb/IIIa inhibitors. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Potency and Receptor Binding Affinity
| Compound | Target | Assay | IC50 / Kd | Organism |
| Tirofiban | GP IIb/IIIa | ADP-induced Platelet Aggregation | ~70 ng/mL (IC50) | Porcine |
| Tirofiban | GP IIb/IIIa | Collagen-induced Platelet Aggregation | ~200 ng/mL (IC50) | Porcine |
| Tirofiban | GP IIb/IIIa | Receptor Binding | 15 nM (Kd) | Human |
| Eptifibatide | GP IIb/IIIa | Receptor Binding | 120 nM (Kd) | Human |
| Abciximab | GP IIb/IIIa | Receptor Binding | 5 nM (Kd) | Human |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant. A lower value indicates higher potency or binding affinity.
Table 2: Pharmacokinetic Properties
| Compound | Half-life | Route of Administration | Clearance |
| Tirofiban | ~2 hours | Intravenous | Primarily Renal |
| Eptifibatide | ~2.5 hours | Intravenous | Primarily Renal |
| Abciximab | ~30 minutes (plasma) | Intravenous | Proteolysis |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to evaluate the efficacy of GP IIb/IIIa antagonists.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit platelet aggregation in response to various agonists.
Principle: Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When an agonist is added, platelets aggregate, and the turbidity of the PRP decreases. This change in light transmission is measured by an aggregometer.
Procedure:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a blank.
-
Assay:
-
Place a cuvette with PRP into the aggregometer and establish a baseline reading.
-
Add the test compound (e.g., this compound analogue) at various concentrations and incubate.
-
Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.
-
Record the change in light transmission for a set period.
-
-
Data Analysis: The percentage of aggregation is calculated relative to the PPP control. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
GP IIb/IIIa Receptor Binding Assay
This assay quantifies the affinity of a compound for the GP IIb/IIIa receptor.
Principle: A radiolabeled or fluorescently-labeled ligand with known affinity for the GP IIb/IIIa receptor is incubated with platelets. The test compound is then added at various concentrations to compete with the labeled ligand for receptor binding.
Procedure:
-
Platelet Preparation: Isolate and wash platelets from whole blood.
-
Binding Reaction:
-
Incubate the washed platelets with a known concentration of a radiolabeled ligand (e.g., [3H]-Tirofiban or a labeled monoclonal antibody).
-
Add increasing concentrations of the unlabeled test compound.
-
Allow the reaction to reach equilibrium.
-
-
Separation: Separate the receptor-bound ligand from the free ligand by rapid filtration or centrifugation.
-
Quantification: Measure the amount of bound labeled ligand using a scintillation counter or fluorometer.
-
Data Analysis: Calculate the dissociation constant (Kd) or the inhibitory constant (Ki) from the competitive binding curve.
In Vivo Model of Arterial Thrombosis (Ferric Chloride Model)
This animal model assesses the antithrombotic efficacy of a compound in a living organism.
Principle: Topical application of ferric chloride (FeCl3) to an artery induces endothelial injury and the formation of a platelet-rich thrombus. The time to vessel occlusion is a measure of thrombotic activity.
Procedure:
-
Animal Preparation: Anesthetize a rodent (e.g., rat or mouse) and surgically expose a carotid artery.
-
Thrombosis Induction:
-
Place a small piece of filter paper saturated with a ferric chloride solution (e.g., 10-50%) on the adventitial surface of the artery for a defined period (e.g., 3-10 minutes).
-
Remove the filter paper and monitor blood flow using a Doppler flow probe.
-
-
Drug Administration: Administer the test compound intravenously before or after the ferric chloride application.
-
Endpoint: The primary endpoint is the time to complete vessel occlusion, defined as the cessation of blood flow.
-
Data Analysis: Compare the time to occlusion in the treated group with that in a vehicle-treated control group.
Visualizing Key Pathways and Processes
Diagrams created using Graphviz (DOT language) illustrate the signaling pathway, experimental workflow, and logical relationships relevant to the evaluation of this compound's core structure.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Gantofiban
This document provides detailed procedural guidance for the safe and compliant disposal of Gantofiban, a small molecule antithrombotic agent. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and protecting the environment. As this compound is a chemical compound intended for research use only, it must be treated as hazardous chemical waste.
Immediate Safety and Handling
Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a laboratory coat, and nitrile gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
In case of exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if eye irritation persists.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.
This compound Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is essential for understanding its hazard profile and ensuring compatible waste storage.
| Property | Value |
| Chemical Formula | C₂₁H₂₉N₅O₆ |
| Molecular Weight | 447.49 g/mol |
| Appearance | Solid |
| Purity | 98% |
| Storage | Store at 0-8°C, or -20°C for long-term.[2] |
Step-by-Step Disposal Procedures
The following protocols outline the disposal process for various forms of this compound waste. Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid this compound Waste:
-
Unused or expired pure this compound should be disposed of in its original container whenever possible.
-
Contaminated disposable labware (e.g., pipette tips, gloves, weighing paper) should be collected in a designated, clearly labeled, and sealed plastic bag or container for solid chemical waste.[3]
-
-
Aqueous Solutions Containing this compound:
-
Collect all aqueous solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical to prevent any reaction.
-
-
Organic Solvent Solutions Containing this compound:
-
Organic solvent waste containing this compound must be collected in a separate, appropriately labeled container for flammable or halogenated waste, depending on the solvent used.[3] Never mix incompatible waste streams.
-
2. Waste Container Labeling:
All waste containers must be accurately labeled with a hazardous waste tag as soon as waste accumulation begins. The label must include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
All other chemical constituents and their approximate percentages.
-
The date the container was first used for waste accumulation.
-
Relevant hazard warnings (e.g., "Irritant," "Handle with Care").
3. Storage of Waste:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Ensure all containers are tightly sealed to prevent spills or the release of vapors.
4. Disposal of Empty this compound Containers:
-
To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent that can dissolve this compound (e.g., ethanol, acetone).
-
The rinsate from this cleaning process is considered hazardous waste and must be collected and disposed of as described above for liquid waste.[4]
-
After triple-rinsing and allowing the container to air dry, completely deface or remove the original label.[5] The clean, unlabeled container can then be disposed of as regular laboratory glass or plastic waste.
5. Arranging for Waste Pickup:
-
Once a waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup requests.
Experimental Protocol for Waste Segregation
This protocol details the methodology for segregating different forms of this compound waste in a laboratory setting.
-
Preparation: Designate separate, clearly labeled waste containers for solid this compound waste, aqueous this compound solutions, and organic solvent solutions containing this compound.
-
Solid Waste Collection: Following an experiment, collect all disposable items that have come into contact with this compound, such as pipette tips and gloves, and place them in the designated solid waste container. Seal the container when not in use.
-
Liquid Waste Collection: Using a funnel, carefully pour all aqueous solutions containing this compound into the designated aqueous waste container. Similarly, pour all organic solvent solutions containing this compound into the designated organic solvent waste container.
-
Container Sealing and Storage: After each addition of waste, securely cap the containers. Store the waste containers in a secondary containment bin in a designated satellite accumulation area until they are ready for pickup.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Protocols for Gantofiban
Researchers and laboratory personnel must adhere to stringent safety protocols when handling Gantofiban to mitigate potential exposure and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal methods.
Immediate Safety and Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, as well as respiratory irritation.
Eye and Face Protection:
-
Wear chemical safety goggles that meet EN 166 standards.
-
Use a face shield in addition to goggles if there is a risk of splashing or spraying.
Skin Protection:
-
Hand Protection: Chemical-resistant gloves, such as rubber gloves, are required. A breakthrough time of greater than 480 minutes is recommended for prolonged contact.[1] Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Body Protection: Wear a lab coat or a chemical-resistant apron. For larger quantities or in case of potential spills, a chemical-resistant suit may be necessary. Ensure all skin is covered.
Respiratory Protection:
-
For operations that may generate dust or aerosols, a NIOSH-approved respirator with a P95 (or higher) particulate filter is required.
-
Ensure proper fit and perform a seal check each time the respirator is worn.
Operational Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools and equipment to prevent ignition sources.[2]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]
-
Keep away from incompatible materials, such as strong oxidizing agents, to prevent exothermic reactions.[1]
Quantitative Data Summary
| Parameter | Value | Source |
| Glove Breakthrough Time | > 480 minutes | [1] |
| Recommended Respirator Filter | P95 or higher |
Experimental Protocols: Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate the immediate area and restrict access.
-
Wear the appropriate PPE as outlined above.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
For solid spills, carefully scoop the material to avoid creating dust and place it in a sealed container for disposal.
-
Ventilate the area and decontaminate the spill site with a suitable cleaning agent.
First Aid Measures:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All this compound waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collect waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in the general trash.
Logical Workflow for this compound Handling
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
